molecular formula C9H9BrN2O B13896197 6-Bromo-4-methoxy-1-methyl-1H-indazole

6-Bromo-4-methoxy-1-methyl-1H-indazole

Cat. No.: B13896197
M. Wt: 241.08 g/mol
InChI Key: DGKFWSUHSMBZER-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-4-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-3-6(10)4-9(13-2)7(8)5-11-12/h3-5H,1-2H3

InChI Key

DGKFWSUHSMBZER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 6-Bromo-Indazole Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole scaffold is a quintessential example of such a privileged core, widely recognized for its capacity to mimic the purine base of ATP and engage with the ATP-binding pockets of various protein kinases.[1][2][3] This mimicry allows indazole-based molecules to function as competitive inhibitors, making them a cornerstone for developing targeted therapies.

Among its numerous derivatives, the 6-bromo-1H-indazole core has emerged as a particularly versatile and powerful starting point for potent and selective inhibitors.[2][3][4][5] The strategic placement of a bromine atom at the 6-position is not merely an incidental substitution; it serves as a crucial synthetic "handle." This feature grants medicinal chemists precise control over molecular diversification through modern cross-coupling reactions, enabling a systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1][3][6]

This technical guide provides a comprehensive exploration of the pharmacophore of the 6-bromo-indazole core. We will dissect its essential structural features, outline a validated workflow that integrates computational modeling with experimental synthesis, and demonstrate how this scaffold can be rationally optimized to yield next-generation therapeutic agents.

Pillar 1: Deciphering the Core Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological effect. The efficacy of the 6-bromo-indazole core stems from a unique combination of features inherent to the indazole ring and conferred by the bromine substituent.

  • The ATP-Mimetic Core: The foundational strength of the scaffold lies in the indazole ring system itself. The nitrogen atoms at positions 1 and 2 are critical for its biological function.[3]

    • Hydrogen Bond Donor: The N1-H group serves as a potent hydrogen bond donor.

    • Hydrogen Bond Acceptor: The lone pair of electrons on the N2 nitrogen acts as a hydrogen bond acceptor.

    • Causality: This dual hydrogen bonding capability allows the indazole ring to form a highly stable, bidentate interaction with the "hinge region" of a kinase's ATP-binding site—a conserved backbone segment that is a primary determinant of binding affinity.[1][3] This interaction is the anchor that positions the rest of the molecule for optimal engagement with the target.

  • Aromatic and Hydrophobic Foundation: The bicyclic, aromatic nature of the indazole ring provides a rigid, planar surface ideal for participating in favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues within the active site.

  • The Strategic Importance of the 6-Bromo Substituent: The bromine atom is far more than a simple placeholder. Its presence profoundly influences the molecule's properties and synthetic potential.

    • Electronic Modulation: As an electron-withdrawing halogen, the bromine atom subtly alters the electron density across the ring system. This can modulate the pKa of the N1-H proton, potentially strengthening its hydrogen bonding capacity with the kinase hinge.[7]

    • Lipophilicity and Shape: The bromine atom contributes to the molecule's overall lipophilicity and defines a specific vector extending from the core. This vector can be exploited to engage with adjacent hydrophobic pockets, enhancing binding affinity and influencing selectivity.[7]

    • A Handle for Rational Design: The most significant contribution of the 6-bromo group is its role as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the controlled introduction of a wide array of substituents.[3][6][8] This enables chemists to systematically probe deeper, often solvent-exposed, regions of the ATP-binding pocket to further optimize potency and selectivity.

Pillar 2: A Validated Workflow for Pharmacophore Modeling and Analysis

To harness the potential of the 6-bromo-indazole core, a synergistic approach combining computational modeling with empirical validation is essential. The following workflow represents a self-validating system where computational predictions guide synthetic efforts, and experimental results, in turn, refine the computational model.

Workflow Part A: In Silico Pharmacophore Generation and Docking

The primary objective here is to construct a predictive 3D pharmacophore model from the interactions of high-affinity 6-bromo-indazole ligands with their target protein.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Protein Structure Preparation:

    • Action: Obtain a high-resolution 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

    • Procedure: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by: (i) removing all water molecules and non-essential co-factors, (ii) adding hydrogen atoms to satisfy valence, (iii) assigning correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH, and (iv) performing a constrained energy minimization to relieve any steric clashes.[1]

    • Causality: This rigorous preparation ensures the protein structure is in a standardized, low-energy state, which is critical for achieving accurate and reproducible docking results.

  • Ligand Preparation:

    • Action: Generate 3D coordinates for a set of known active 6-bromo-indazole analogs.

    • Procedure: Sketch the molecules in 2D and convert them to 3D structures. Using a suitable force field (e.g., OPLS, MMFF94), perform a full conformational search and energy minimization to identify the global minimum energy conformation for each ligand.[1]

    • Causality: A ligand can adopt multiple conformations. Docking the lowest-energy, most probable conformation increases the likelihood of identifying the true binding pose.

  • Molecular Docking Simulation:

    • Action: Predict the binding orientation of the prepared ligands within the prepared protein's active site.[1]

    • Procedure: Define the binding site (e.g., a 15 Å cube centered on the co-crystallized ligand). Using a docking program (e.g., Glide, AutoDock), dock each ligand into the defined site. Score the resulting poses based on the program's scoring function, which estimates binding affinity.

    • Analysis: Critically examine the top-scoring poses. The indazole core should be positioned to form the expected hydrogen bonds with the kinase hinge region.[1] Note additional interactions made by substituents.

  • Pharmacophore Model Generation & Validation:

    • Action: Abstract the key interactions into a 3D pharmacophore model.

    • Procedure: Based on the consistent binding poses of the most potent ligands, define pharmacophoric features: a hydrogen bond donor (for N1-H), a hydrogen bond acceptor (for N2), an aromatic ring feature, and vectors pointing towards regions where substituents enhance activity.

    • Trustworthiness (Validation): To validate the model, use it as a 3D query to screen a virtual database containing both known active 6-bromo-indazole derivatives and a set of "decoy" molecules (compounds with similar physical properties but different topology, presumed inactive). A robust and trustworthy model will successfully identify a high percentage of the known actives while rejecting the majority of decoys. This step is non-negotiable to ensure the model has genuine predictive power.[9]

G cluster_prep Step 1: Preparation cluster_model Step 2: Modeling & Analysis cluster_validate Step 3: Validation PDB Protein Data Bank (PDB) Obtain 3D Structure PrepProt Prepare Protein (Add H, Remove H2O, Minimize) PDB->PrepProt Dock Molecular Docking (Predict Binding Pose) PrepProt->Dock Ligands Known Active Ligands (6-Bromo-Indazole Analogs) PrepLig Prepare Ligands (3D Generation, Minimize) Ligands->PrepLig PrepLig->Dock Analyze Analyze Poses (Identify Key Interactions) Dock->Analyze Generate Generate Pharmacophore Model (Abstract Features) Analyze->Generate Screen Virtual Screening Generate->Screen DB Test Database (Actives + Decoys) DB->Screen Validate Validate Model (Assess Predictive Power) Screen->Validate Output Validated 3D Pharmacophore Validate->Output G cluster_pathway cluster_nuc RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Growth Cell Proliferation, Angiogenesis, Survival TF->Growth Nuc Nucleus Inhibitor 6-Bromo-Indazole Derivative Inhibitor->RTK Inhibition

Sources

6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-4-methoxy-1-methyl-1H-indazole CAS number and identifiers Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Advanced Building Block for Kinase Inhibitor & Epigenetic Modulator Discovery

Executive Summary

This compound (CAS: 1976004-89-3) is a high-value heterocyclic intermediate used primarily in the synthesis of small-molecule inhibitors targeting tyrosine kinases (e.g., VEGFR, FGFR) and epigenetic regulators (e.g., EZH2). Its structural utility lies in its orthogonal functionalization handles: a bromine atom at C6 for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group at C4 that serves as a hydrogen bond acceptor or a masked phenol. This guide details its physicochemical properties, regioselective synthesis, and application in medicinal chemistry.

Chemical Identity & Identifiers

PropertySpecification
Chemical Name This compound
CAS Number 1976004-89-3
Precursor CAS 885519-21-1 (6-Bromo-4-methoxy-1H-indazole)
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
SMILES COC1=CC(Br)=CC2=C1C=NN2C
InChI Key FNYZGEXFMJWTLU-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Synthesis & Regiocontrol: The N-Methylation Challenge

The critical synthetic challenge for this compound is achieving N1-regioselectivity during the methylation of the 1H-indazole precursor. Indazoles are ambident nucleophiles; alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product), often yielding mixtures that require tedious chromatographic separation.

Retrosynthetic Logic

The target molecule is assembled via SN2 displacement of a methyl halide by the deprotonated indazole anion.

  • Starting Material: 6-Bromo-4-methoxy-1H-indazole.[1][2][3]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base/Solvent System: Sodium Hydride (NaH) in THF/DMF is selected to favor the thermodynamic N1 isomer through chelation control and steric steering.

Validated Synthesis Protocol

Note: This protocol is standardized based on high-fidelity N-alkylation methodologies for 4,6-disubstituted indazoles.

Reagents:

  • 6-Bromo-4-methoxy-1H-indazole (1.0 eq)[2]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Methyl Iodide (1.1 eq)

  • Anhydrous DMF (10 mL/g substrate)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 6-Bromo-4-methoxy-1H-indazole and anhydrous DMF under Argon atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the indazolyl anion. Critical: The solution typically turns yellow/orange.

  • Alkylation: Add Methyl Iodide dropwise via syringe. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours.

  • Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue will contain predominantly the N1-methyl product with minor N2-isomer. Purify via flash column chromatography (SiO₂; Gradient: 0-30% EtOAc in Hexanes). The N1-isomer typically elutes after the N2-isomer due to higher polarity.

Reaction Workflow Diagram

SynthesisWorkflow Start Precursor: 6-Bromo-4-methoxy-1H-indazole Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Forms Indazolyl Anion Start->Step1 Step2 Step 2: Methylation (MeI, 25°C, 3h) SN2 Mechanism Step1->Step2 Nucleophilic Attack Check Regio-Check: N1 vs N2 Isomer Ratio Step2->Check Purify Purification: Flash Chromatography (SiO2, EtOAc/Hex) Check->Purify Crude Mixture Product Target: This compound Purify->Product Isolated N1 Isomer

Caption: Workflow for the regioselective synthesis of the target indazole, highlighting the critical purification step to remove the N2-isomer byproduct.

Medicinal Chemistry Applications

This compound serves as a "Lego block" in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .

Structural Activity Relationship (SAR) Utility
  • C6-Bromine (Suzuki Handle): The bromine atom is electronically activated for Palladium-catalyzed cross-coupling. It allows for the attachment of aryl, heteroaryl, or vinyl groups to extend the scaffold into the hydrophobic pocket of a kinase ATP-binding site.

  • C4-Methoxy (Electronic Modulator): The methoxy group provides electron density to the ring system, influencing the pKa of the N-heterocycle. It can also be demethylated (using BBr₃) to yield a C4-phenol, enabling further O-alkylation or serving as a hydrogen bond donor.

  • N1-Methyl (Solubility & Selectivity): Capping the nitrogen prevents non-specific hydrogen bonding and improves lipophilicity (LogP), enhancing membrane permeability.

Target Classes
  • Tyrosine Kinases: Indazoles are bioisosteres of indoles and purines (ATP mimics). Derivatives of this scaffold are explored in inhibitors for VEGFR2 (Angiogenesis) and FGFR (Fibroblast Growth Factor Receptor).

  • Epigenetics: 4-substituted indazoles have shown promise in inhibiting EZH2 methyltransferase, a target in various lymphomas.

Functionalization Pathway Diagram

SAR_Logic Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Pd-Cat) + Aryl Boronic Acid Core->Suzuki C6-Br Reactivity Demethyl Demethylation (BBr3) Yields 4-OH Indazole Core->Demethyl C4-OMe Reactivity Target1 Kinase Hinge Binder (Extension into Hydrophobic Pocket) Suzuki->Target1 Target2 H-Bond Donor/Acceptor (Solvent Front Interaction) Demethyl->Target2

Caption: Divergent functionalization logic for the scaffold. C6 enables carbon chain extension, while C4 allows for polarity tuning.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃)δ ~4.05 (s, 3H)N-CH₃ : Distinctive singlet, downfield due to aromatic ring current.
δ ~3.95 (s, 3H)O-CH₃ : Singlet, slightly upfield from N-Me.
δ ~7.90 (s, 1H)H3 : Proton on the pyrazole ring (deshielded).
δ ~6.50 - 7.20 (m, 2H)H5, H7 : Aromatic protons on the benzene ring.
LC-MS (ESI+)m/z 241.0 / 243.0[M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
HPLC Retention Time (RT)N1-isomer typically elutes after N2-isomer on C18 reverse phase.

References

  • Sigma-Aldrich. this compound Product Detail. Retrieved from (Note: Search CAS 1976004-89-3 directly on vendor site for COA).

  • PubChem. Compound Summary: 6-Bromo-4-methoxy-1H-indazole (Precursor). National Library of Medicine. Retrieved from .

  • Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][5] 2021, 17, 1827–1838. Retrieved from .

  • Journal of Medicinal Chemistry. Discovery of Indazole-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Retrieved from .

Sources

The Methoxy-Indazole Motif: Structural, Metabolic, and Pharmacological Determinants

[1][2]

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3][4] While the scaffold itself provides a rigid bicyclic template for hinge binding in kinases and GPCR recognition, the introduction of methoxy (-OCH₃) substituents plays a decisive role in fine-tuning biological activity.[1][2][3][4][5]

This technical guide analyzes the specific contribution of methoxy substituents to the indazole core. Unlike simple alkyl groups, the methoxy moiety acts as a dual-function operator: it functions as an electronic donor (EDG) to modulate the pKa of the pyrazole nitrogens and as a conformational anchor via intramolecular hydrogen bonding or steric gating.[2][3][4] We examine these roles through the lens of specific case studies, including the selective inhibition of neuronal Nitric Oxide Synthase (nNOS) and kinase lead optimization, while addressing the critical metabolic liability of O-demethylation.

Part 1: Physicochemical & Electronic Modulation[1]

The introduction of a methoxy group onto the benzene ring of the indazole (positions 4, 5, 6, or 7) or the pyrazole ring (position 3) fundamentally alters the scaffold's electronic landscape.

Electronic Tuning and pKa Shift

The indazole ring is amphoteric.[3][5] The pyrrole-like N1 is a weak acid (pKa ~14), while the pyridine-like N2 is a weak base (pKa ~1.2).[1][2][3][4][5]

  • Electron Donation: The methoxy group is a strong ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -acceptor but a stronger 
    
    
    -donor.[1][2][3][4] When placed at C5 or C6 , it increases electron density within the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    -system.[1][2][3][4]
  • Impact on Binding: This increased density enhances the basicity of N2, potentially strengthening hydrogen bond acceptance with key residues (e.g., the "hinge region" backbone NH in kinases).

Solubility and Lipophilicity

While adding a methyl group increases lipophilicity (ClogP +0.5), a methoxy group introduces a dipole.

  • LogP Impact: A methoxy substituent typically increases LogP by ~0.0 to +0.4 (depending on position), less than a methyl group due to the oxygen's electronegativity.

  • Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, slightly improving aqueous solubility compared to a methyl analog, but significantly less than a hydroxyl group.

Part 2: The 7-Methoxy Case Study (nNOS Selectivity)

The most authoritative example of a methoxy-indazole driving specific biological activity is 7-Methoxyindazole (7-MI) , a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2][3][4][5]

The "Planar Fit" Mechanism

Unlike bulky substituents (e.g., 7-bromo or 7-nitro) which can force the inhibitor out of the optimal binding plane due to steric clash with the enzyme pocket, the 7-methoxy group adopts a specific conformation.[1][2][3][4]

  • Conformation: Crystal structure analysis reveals the methoxy group lies coplanar with the indazole ring system.[3][5]

  • Orientation: The methyl group is oriented trans to the indazole N-H.[3][5] This specific orientation allows the inhibitor to fit into the nNOS active site, mimicking the substrate arginine's geometry without incurring the steric penalty of larger groups.

  • Selectivity: 7-MI inhibits nNOS (IC50 ~0.8 µM) with reduced potency against endothelial NOS (eNOS), a critical safety feature to avoid cardiovascular side effects (hypertension).[2][3][4][5]

Visualization: 7-Methoxy Binding Logic[1][2][3][4][5]

GIndazoleIndazole CorePos77-Position SubstitutionIndazole->Pos7StericBulky Group (NO2, Br)Pos7->StericMethoxyMethoxy Group (OMe)Pos7->MethoxyClashSteric Clashwith Enzyme WallSteric->ClashHigh Steric BulkConformationCoplanar Conformation(Methyl trans to NH)Methoxy->ConformationElectronic/Steric BalanceActivitynNOS Inhibition(Selective)Conformation->ActivityOptimal FitToxicityeNOS Inhibition(Cardiovascular Risk)Clash->ToxicityPoor Selectivity

Figure 1: Decision tree illustrating why the 7-methoxy substituent is superior to bulky analogs for nNOS selectivity.[1][2][3][4][5]

Part 3: Kinase Inhibition & SAR (Positions 3, 5, 6)

In kinase drug discovery, methoxy substituents are frequently employed to target the solvent-exposed regions or to induce specific backbone conformations.[1][2][3][4]

3-Methoxyindazoles (VEGFR & FGFR)

Substituents at the C3 position project directly into the ATP-binding pocket's "gatekeeper" region or the solvent front.[1][2][3][4][5]

  • Mechanism: 3-Methoxy groups often serve as hydrogen bond acceptors.[1][2][3][4][5] In VEGFR-2 inhibitors, 3-methoxy analogs have demonstrated superior potency compared to hydrophobic 3-alkyl derivatives, likely due to water-mediated hydrogen bonding networks within the active site.[1][2][3][4]

  • Synthetic Note: 3-Methoxyindazoles are chemically distinct, often requiring synthesis from indazol-3-ones (see Protocol 5.1).[1][2][3][4][5]

5- vs. 6-Methoxy: The Vector Difference

The choice between 5-OMe and 6-OMe is a classic SAR (Structure-Activity Relationship) toggle.[1][2][3][4][5]

  • 5-Methoxy: Vectors towards the "roof" of the ATP pocket.[1][3][4][5] Often used to improve solubility or reach specific polar residues (e.g., Lysine).

  • 6-Methoxy: Vectors towards the "floor" or solvent interface.[1][2][3][4][5] In Aurora kinase inhibitors, a methoxy at the 6-position (or equivalent on the fused ring) can sometimes cause a steric clash with Aspartate residues (e.g., Asp274), reducing activity.[2] This makes the methoxy group a "negative selector" to tune out off-target kinases.[1][2][3][4]

Part 4: Metabolic Liabilities & Optimization[1][6]

The primary drawback of the methoxy-indazole motif is its susceptibility to Phase I metabolism.[1][3][4]

The O-Demethylation Soft Spot

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily catalyze the O-demethylation of methoxyindazoles.[1][2][3][4][5]

  • Reaction: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Consequence: The resulting hydroxy-indazole (phenol) is rapidly conjugated (glucuronidation/sulfation) and excreted, leading to short half-life (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and poor oral bioavailability.[1][2][3][4]
    
Mitigation Strategies

To retain the electronic/steric benefits of the methoxy group while blocking metabolism, two main strategies are employed:

  • Deuteration: Replacing

    
     with 
    
    
    . The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing the rate of CYP-mediated oxidation.[1][2][3][4]
  • Fluorination: Using a trifluoromethoxy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or difluoromethoxy (
    
    
    ) group.[1][2][3][4] These are metabolically stable and more lipophilic, though they are weaker electron donors.
Visualization: Metabolic Pathway[1][4]

MetabolismDrugMethoxy-Indazole DrugCYPCYP450 (3A4/2D6)Drug->CYPIntermediateHemiacetal Intermediate(Unstable)CYP->IntermediateHydroxylationMetaboliteHydroxy-Indazole(Phenol)Intermediate->MetaboliteFormaldehyde lossClearancePhase II Conjugation(Rapid Excretion)Metabolite->ClearanceStrategyOptimization:Deuteration (-OCD3)Fluorination (-OCF3)Strategy->CYPInhibits/Slows

Figure 2: The metabolic "soft spot" of methoxyindazoles and engineering strategies to mitigate rapid clearance.[2][4]

Part 5: Synthetic Protocols

Reliable synthesis is prerequisite for SAR exploration.[1][3][5] The method depends heavily on the position of the methoxy group.[3]

Protocol A: Synthesis of 3-Methoxy-1H-indazole

Target: Accessing the pyrazole-ring substituted core.[1][2][3][4][5][6]

  • Step 1: Cyclization. React 2-fluorobenzoyl chloride with hydrazine hydrate to form 1,2-dihydro-3H-indazol-3-one.[1][2][3][4][5]

  • Step 2: O-Alkylation. Treat the indazolone with methyl iodide (MeI) and silver carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) in benzene or DMF.[1][2][3][4]
    
    • Note: Direct alkylation with bases (NaH) often yields the N-methyl product (1-methyl-indazol-3-one) or mixtures.[1][2][3][4][5] Silver salts favor O-alkylation (the "Silver Salt Rule").[1][2][3][4][5]

Protocol B: Synthesis of 4, 5, 6, or 7-Methoxyindazole

Target: Benzene-ring substituted cores.[1][2][3][4][5]

  • Starting Material: The corresponding methyl-nitroanisole (e.g., 2-methyl-3-nitroanisole for 7-methoxy).[1][2][3][4][5]

  • Step 1: Diazotization. If starting from the aniline, perform diazotization followed by cyclization (Jacobson indazole synthesis).

  • Step 2: Modified Bartoli. React the nitroanisole with vinyl magnesium bromide.[3][5] This is a robust method for forming the indazole N-N bond directly from the nitro group.[3]

  • Step 3: Deprotection (Optional). If the methoxy is a masked phenol, use ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     in DCM at -78°C. Caution:[1][2][4] This removes the methoxy group; only use if the hydroxy-indazole is the target.[1][3][4]
    

Summary Data Table: Methoxy Position vs. Effect[1][2][4]

PositionPrimary RoleElectronic EffectBiological RiskKey Example
C3 H-bond AcceptorDirect interaction with gatekeeperMetabolic stabilityVEGFR Inhibitors
C5 Solubility/PolarityIncreases N1 acidityHigh clearance (CYP)Kinase Leads
C6 Steric SelectorModulates hinge bindingHigh clearance (CYP)Aurora Kinase Leads
C7 Conformation LockPlanar restrictionLow eNOS affinity7-Methoxyindazole

References

  • Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters, 2001.[1][3][5] Link

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[7] Link

  • Indazole derivatives as protein kinase inhibitors. Expert Opinion on Therapeutic Patents, 2015.[1][3] (Synthesized from search findings on Aurora/VEGFR inhibitors).

  • Metabolic Stability and O-Demethylation. Pharmacokinetic Optimization of Methoxy-aryl derivatives, PMC. Link (Representative link for metabolic pathway logic).

  • Synthesis of 3-methoxy-1H-indazole derivatives. ResearchGate, 2023. Link

Methodological & Application

Application Note: Synthesis Protocol for 6-Bromo-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., ERK, LRRK2) and other bioactive small molecules. The protocol utilizes a robust three-step sequence starting from 4-bromo-2,6-difluorobenzaldehyde . This route is preferred over nitro-aniline cyclizations due to its operational simplicity, avoidance of potentially explosive diazonium intermediates, and high regiocontrol during the core ring formation.

Key Advantages of this Protocol:

  • Scalability: Avoids cryogenic lithiation steps.

  • Regiocontrol: Exploits the innate reactivity of the 4-fluoro position for nucleophilic aromatic substitution (SNAr).

  • Purity: Includes an optimized methylation procedure to maximize the N1/N2 isomer ratio.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the indazole core followed by sequential functionalization.

  • Indazole Formation: Hydrazine condensation with 4-bromo-2,6-difluorobenzaldehyde yields 6-bromo-4-fluoro-1H-indazole .

  • C4-Functionalization: The fluorine atom at C4 is highly activated by the adjacent bridgehead nitrogen, allowing for mild SNAr displacement by methoxide.

  • N-Alkylation: Methylation of the N1 position is achieved using iodomethane under basic conditions.

Figure 1: Retrosynthetic disconnection showing the linear assembly from the difluoroaldehyde precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

Rationale: The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution of the ortho-fluorine. The 2,6-difluoro substitution pattern ensures that whichever fluorine is displaced, the product is identical.

Reagents:

  • 4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 5.0 equiv)

  • THF (Tetrahydrofuran), anhydrous (10 mL/g of substrate)

Procedure:

  • Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorobenzaldehyde and anhydrous THF. Stir to dissolve.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. Note: A mild exotherm may occur.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde peak should disappear, replaced by the lower Rf indazole.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Remove THF under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid is often pure enough (>90%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% (Off-white to pale yellow solid).

Step 2: Synthesis of 6-Bromo-4-methoxy-1H-indazole

Rationale: The C4-position in 4-fluoroindazoles is highly electrophilic due to the electron-withdrawing nature of the pyrazole ring. Sodium methoxide effects a clean SNAr displacement.

Reagents:

  • 6-Bromo-4-fluoro-1H-indazole (1.0 equiv)[3]

  • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (5.0 equiv)

  • DMSO (Dimethyl sulfoxide) or DMF (Optional co-solvent for solubility)

Procedure:

  • Setup: Dissolve 6-bromo-4-fluoro-1H-indazole in Methanol (or MeOH/DMSO 10:1 if solubility is poor).

  • Addition: Add the NaOMe solution.

  • Reaction: Heat the sealed reaction vessel (or reflux under N₂) at 80–90°C for 12 hours.

    • Critical Checkpoint: Monitor by LC-MS. The conversion of the Fluoro (M+H ~215) to Methoxy (M+H ~227) should be tracked.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water. Adjust pH to ~7 using 1M HCl (careful not to over-acidify, indazoles are weak bases).

    • The product often precipitates.[1] Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, extract with EtOAc if no precipitate forms.

Yield Expectation: 80–90% (White to tan solid).

Step 3: Synthesis of this compound

Rationale: Indazoles undergo alkylation at both N1 and N2. N1-alkylation is generally thermodynamically favored, but mixtures are common. Using Sodium Hydride (NaH) in THF often improves the N1:N2 ratio compared to weaker bases like K₂CO₃.

Reagents:

  • 6-Bromo-4-methoxy-1H-indazole (1.0 equiv)[4]

  • Iodomethane (MeI) (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • THF, anhydrous

Procedure:

  • Activation: To a suspension of NaH in anhydrous THF at 0°C (ice bath), add a solution of 6-bromo-4-methoxy-1H-indazole in THF dropwise.

  • Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution usually turns yellow/orange.

  • Alkylation: Add Iodomethane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification (Critical):

    • The crude will contain both N1-methyl (Major) and N2-methyl (Minor) isomers.

    • Separation: Flash column chromatography (Silica gel).

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

    • Order of Elution: The N1-isomer (Target) is typically less polar (higher Rf) and elutes first. The N2-isomer is more polar and elutes later.

Yield Expectation: 60–70% (N1 isomer).

Analytical Data & Characterization

ParameterSpecification (Expected)Notes
Appearance White to off-white solid
Molecular Weight 241.09 g/mol Formula: C₉H₉BrN₂O
MS (ESI+) m/z 241/243 [M+H]⁺Characteristic 1:1 Br isotope pattern
¹H NMR (CDCl₃) δ ~3.98 (s, 3H, OMe)
δ ~4.02 (s, 3H, N-Me)Diagnostic: N1-Me is typically ~4.0 ppm; N2-Me is often ~4.15 ppm.[5]
δ ~6.70 (s, 1H, Ar-H)C5-H
δ ~7.10 (s, 1H, Ar-H)C7-H
δ ~7.90 (s, 1H, Ar-H)C3-H (Indazole proton)

Troubleshooting Guide

Issue: Low N1/N2 Selectivity

Cause: Kinetic control or solvent effects. Solution:

  • Ensure the deprotonation step (NaH) is complete before adding MeI.

  • Switch solvent to DMF if THF gives poor ratios, though THF generally favors N1.

  • Run the reaction at lower temperature (0°C to RT) to avoid equilibration, although N1 is the thermodynamic product.

Issue: Incomplete SnAr (Step 2)

Cause: Poor solubility or low nucleophilicity. Solution:

  • Use a sealed tube to allow heating above the boiling point of MeOH.

  • Switch to Cs₂CO₃ in DMF with Methanol (as the nucleophile source) at 100°C.

Issue: "Stuck" Aldehyde (Step 1)

Cause: Wolff-Kishner reduction side reaction (rare with these conditions but possible). Solution: Ensure Hydrazine is in excess and not old/degraded. If the hydrazone forms but doesn't cyclize, increase temperature to reflux.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

  • Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." (Describes synthesis of 6-bromo-4-methoxy-1H-indazole).

  • BenchChem. "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." (Provides protocols for fluorobenzaldehyde cyclization).

  • WuXi Biology. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." (Mechanistic insight into SnAr on fluoro-bromo-benzaldehydes).

  • National Institutes of Health (PMC). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Guidance on N1 vs N2 selectivity).

  • FineChemical.net. "6-Bromo-4-methoxy-1H-indazole Properties and CAS 885519-21-1."

Sources

Application Notes & Protocols: Strategic Synthesis of 4-Methoxy-1-methyl Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, the 4-methoxy-1-methyl indazole moiety is a critical intermediate in the synthesis of potent kinase inhibitors, anti-cancer agents, and other therapeutics.[3]

The synthesis of this specific isomer, however, presents a notable challenge: controlling the regioselectivity of the N-methylation step. The indazole heterocycle possesses two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers.[2][4] Achieving a high yield of the desired 1-methyl isomer is paramount for efficient drug development campaigns.

This guide provides a detailed examination of the reagents and protocols for the robust synthesis of 4-methoxy-1H-indazole and its subsequent regioselective methylation to yield the target 4-methoxy-1-methyl indazole. We will explore the chemical logic behind the selection of reagents and conditions, offering field-proven insights to guide researchers toward successful and reproducible outcomes.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and modular approach to synthesizing 4-methoxy-1-methyl indazole involves a two-stage process. This strategy allows for the unambiguous preparation of the core heterocycle before tackling the challenge of regioselective methylation.

G cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Regioselective N-Methylation A 2-Methyl-3-nitroanisole B 4-Methoxy-1H-indazole A->B Reductive Cyclization C 4-Methoxy-1H-indazole D 4-Methoxy-1-methyl indazole (Target Intermediate) C->D N1-Alkylation (Favored Pathway) E 4-Methoxy-2-methyl indazole (Isomeric Byproduct) C->E N2-Alkylation (Minor Pathway)

Figure 1: High-level workflow for the synthesis of 4-methoxy-1-methyl indazole.

Stage 1 Protocol: Synthesis of 4-Methoxy-1H-indazole

The formation of the indazole ring can be accomplished through various methods, including the condensation of hydrazines with ortho-halobenzaldehydes or the cyclization of o-toluidines.[1][5] A highly effective method involves the reductive cyclization of a suitably substituted nitrobenzene, such as 2-methyl-3-nitroanisole. This approach is advantageous as the starting materials are often commercially available and the reaction proceeds with high efficiency.

A related procedure involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using activated zinc in acetic acid, a method adapted from 4-methoxyindole synthesis.[6]

Experimental Protocol: Reductive Cyclization

Objective: To synthesize 4-methoxy-1H-indazole from 2-methyl-3-nitroanisole.

Reagents & Materials:

Reagent/MaterialMolecular WeightMoles (Equivalents)Quantity
2-Methyl-3-nitroanisole167.16 g/mol 10 mmol (1.0)1.67 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16 g/mol 15 mmol (1.5)1.79 g (2.0 mL)
Pyrrolidine71.12 g/mol 12 mmol (1.2)0.85 g (1.0 mL)
Activated Zinc Dust65.38 g/mol 50 mmol (5.0)3.27 g
Glacial Acetic Acid60.05 g/mol -~50 mL
Ethyl Acetate (EtOAc)--As needed
Saturated NaHCO₃ solution--As needed
Brine--As needed
Anhydrous MgSO₄--As needed
Silica Gel for Chromatography--As needed

Procedure:

  • Enamine Formation:

    • To a solution of 2-methyl-3-nitroanisole (1.67 g, 10 mmol) in 20 mL of anhydrous DMF, add DMF-DMA (2.0 mL, 15 mmol) and pyrrolidine (1.0 mL, 12 mmol).

    • Heat the mixture to reflux (approx. 120-130 °C) for 4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

    • Extract the aqueous layer with ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude enamine intermediate.[6]

  • Reductive Cyclization:

    • Caution! The addition of zinc to acetic acid is exothermic.

    • Dissolve the crude enamine intermediate in 50 mL of glacial acetic acid.

    • Cool the solution in an ice-water bath to 15-20 °C.

    • Add activated zinc dust (3.27 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C.[6]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-methoxy-1H-indazole as a solid.[7][8]

Stage 2 Protocol: Regioselective N-Methylation

This is the most critical step, where conditions must be carefully chosen to favor methylation at the N1 position over the N2 position. The outcome is highly dependent on the choice of base, methylating agent, and solvent.

Causality Behind Reagent Selection:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole N-H, forming the indazolide anion. This anion exists in resonance, but steric hindrance from the benzene ring typically makes the N1 position more accessible to electrophilic attack.

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common, highly reactive electrophiles. Methyl iodide is often preferred for its volatility, which simplifies removal after the reaction. Caution! Both are toxic and should be handled with extreme care in a fume hood. Greener alternatives like dimethyl carbonate (DMC) can also be effective, often catalyzed by a base like DBU or DABCO.[9]

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is required. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the indazolide anion, promoting an efficient Sₙ2 reaction.

G cluster_0 indazole 4-Methoxy-1H-indazole anion Indazolide Anion (Resonance Stabilized) indazole->anion + NaH - H₂ (gas) MeI Methyl Iodide (CH₃-I) anion->MeI Nucleophilic Attack product1 4-Methoxy-1-methyl indazole (Major Product - N1 Attack) MeI->product1 k₁ (fast) product2 4-Methoxy-2-methyl indazole (Minor Product - N2 Attack) MeI->product2 k₂ (slow)

Figure 2: Simplified N-methylation pathway.

Experimental Protocol: N1-Methylation

Objective: To selectively methylate the N1 position of 4-methoxy-1H-indazole.

Reagents & Materials:

Reagent/MaterialMolecular WeightMoles (Equivalents)Quantity
4-Methoxy-1H-indazole148.16 g/mol 5 mmol (1.0)741 mg
Sodium Hydride (NaH), 60% dispersion in mineral oil24.00 g/mol (pure)6 mmol (1.2)240 mg
Methyl Iodide (MeI)141.94 g/mol 6 mmol (1.2)852 mg (0.375 mL)
Anhydrous Tetrahydrofuran (THF)--25 mL
Saturated NH₄Cl solution--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • Deprotonation:

    • Caution! NaH reacts violently with water and liberates flammable hydrogen gas. Perform this step under an inert atmosphere (Nitrogen or Argon).

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (240 mg, 6 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (15 mL) to the washed NaH.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 4-methoxy-1H-indazole (741 mg, 5 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

  • Methylation:

    • Caution! Methyl iodide is a toxic and suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (0.375 mL, 6 mmol) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water (20 mL) and ethyl acetate (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of N1 and N2 isomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to separate the 4-methoxy-1-methyl indazole from the minor 4-methoxy-2-methyl indazole isomer. The N1 isomer is generally the less polar of the two.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles . Organic Letters. Available at: [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of indazoles from 2-formylphenylboronic acids . RSC Advances. Available at: [Link]

  • 4-Methoxyindole synthesis. ChemicalBook.
  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide . Acta Crystallographica Section E. Available at: [Link]

  • 4-Methoxy-1H-indazole. Fluorochem.
  • 4-Methoxy-1H-indazole. Sigma-Aldrich.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Advances. Available at: [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate . IUCrData. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • N-Methoxy-N-methylcyanoformamide . Organic Syntheses. Available at: [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines . Green Chemistry. Available at: [Link]

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles . Angewandte Chemie International Edition. Available at: [Link]

  • Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst . Chemistry – A European Journal. Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold and C-6 Functionalization

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][2] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets, and its unique chemical architecture provides a versatile platform for drug design.[3] The functionalization of the indazole ring is a critical step in the development of novel drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

The 6-position of the indazole ring is a particularly attractive site for modification. The introduction of diverse substituents at this position can significantly impact the molecule's interaction with its biological target. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of 6-bromoindazole derivatives. These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally excellent yields, making them indispensable in modern drug discovery.[4][5]

This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions of 6-bromoindazole derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the underlying principles and the rationale behind the selection of specific reagents and conditions.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between a halide (in this case, 6-bromoindazole) and an organoboron reagent.[6][7] Its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters make it a go-to method for introducing aryl, heteroaryl, or vinyl substituents.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the 6-bromoindazole to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_complex Ar-Pd(II)L₂(R') Transmetalation->PdII_R_complex RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArBr 6-Bromoindazole (Ar-Br) ArBr->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with 4-Methoxyphenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Bromo-1H-indazole

  • (4-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the 6-bromo-1H-indazole should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-1H-indazole.

Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles
6-Bromoindazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME802Good[8]
Bromo-indazole carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (5)-K₂CO₃1,4-dioxane/water10012Good-Excellent[6][7]
3-bromo-1H-indazole (NH-free)Various arylboronic acidsPd(PPh₃)₄-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)N/AGood-Excellent[9]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[10] This reaction is particularly valuable for introducing diverse amine functionalities onto the 6-position of the indazole core, which is a key strategy in medicinal chemistry for modulating biological activity.[3][4]

The Catalytic Cycle: A Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_Amide_complex Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amide_complex RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArBr 6-Bromoindazole (Ar-Br) ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Morpholine

This protocol provides a general procedure for the C-N coupling of 6-bromoindazole.

Materials:

  • 6-Bromo-1H-indazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and XPhos (0.02-0.04 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq.), toluene, and morpholine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired 6-morpholino-1H-indazole.

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles
Bromoindazole DerivativeAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
6-bromo-indazoleSecondary aminesRuPhos precatalyst (P1)RuPhosLiHMDSTHFN/AGood[11]
6-bromo-indazolePrimary aminesBrettPhos precatalyst (P3)BrettPhosLiHMDSTHFN/AHigh[11]
3-bromo-6-(trifluoromethyl)-1H-indazoleVarious aminesPd₂(dba)₃XPhosNaOt-BuToluene110Good-Excellent[12]

The Heck Reaction: Vinylation of 6-Bromoindazole

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[13][14] It is a powerful method for the synthesis of substituted alkenes and has been applied in the synthesis of complex molecules, including active pharmaceutical ingredients.[15][16]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired vinylated product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex MigratoryInsertion Migratory Insertion PdII_Alkyl_complex R-CH₂-CH(Ar)-Pd(II)L₂(Br) MigratoryInsertion->PdII_Alkyl_complex BetaHydrideElim β-Hydride Elimination Product_Pd_complex [HPd(II)L₂(Br)] + Ar-CH=CH-R BetaHydrideElim->Product_Pd_complex RedElim Reductive Elimination Product Ar-CH=CH-R RedElim->Pd0 Regeneration ArBr 6-Bromoindazole (Ar-Br) ArBr->OxAdd Alkene H₂C=CHR Alkene->MigratoryInsertion Base Base (e.g., Et₃N) Base->RedElim

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with n-Butyl Acrylate

This protocol is adapted from procedures for the Heck coupling of bromoindazoles.

Materials:

  • 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealable reaction tube, dissolve 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in DMF.

  • Reagent Addition: Add triethylamine (1.5 eq.), n-butyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Inert Atmosphere: Seal the tube and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired vinylated indazole.

Data Presentation: Heck Reaction of Bromoindazoles
Bromoindazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-bromo-N-methyl-1H-indazolen-butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEABall-millingN/AGood-Excellent[16]
4-iodo-1-trityl-1H-indazoleVarious alkenesPd(OAc)₂P(o-tol)₃Et₃NDMF100Good[17]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The introduction of an alkynyl group at the 6-position of an indazole can serve as a versatile handle for further transformations or as a key structural element in biologically active molecules.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 6-bromoindazole to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_Alkynyl_complex Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkynyl_complex RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product ArBr 6-Bromoindazole (Ar-Br) ArBr->OxAdd CuBr Cu(I)Br AlkyneCoord Alkyne Coordination Cu_Acetylide Cu(I)-C≡CR' AlkyneCoord->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne HC≡CR' Alkyne->AlkyneCoord Base Base (e.g., Et₃N) Base->AlkyneCoord

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indazole with Phenylacetylene

This is a general protocol for the Sonogashira coupling.

Materials:

  • 6-Bromo-1H-indazole

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a degassed solution of 6-bromo-1H-indazole (1.0 eq.) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere of nitrogen or argon.

  • Alkyne Addition: Add phenylacetylene (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 6-(phenylethynyl)-1H-indazole.

Data Presentation: Sonogashira Coupling of Bromoindazoles
Bromoindazole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-bromo-3-iodoindazolesTerminal alkynes[PdCl₂(PPh₃)₂] (10)CuI (20)Et₃NDMF70High[19]
6-bromo-3-iodo-1H-indazoleTerminal alkynesPd/CCuIEt₃NEthanolN/AGood-Excellent[17]
6-bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTGood[20]

Palladium-Catalyzed Cyanation: Installation of a Versatile Functional Group

The nitrile functional group is a valuable synthon in organic chemistry, readily transformable into amines, amides, carboxylic acids, and various heterocycles.[21] Palladium-catalyzed cyanation of 6-bromoindazole provides a direct route to 6-cyanoindazole, a key intermediate for further derivatization. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in making this reaction safer and more environmentally friendly.[22][23]

Experimental Protocol: Cyanation of 6-Bromo-1H-indazole using K₄[Fe(CN)₆]

This protocol utilizes a non-toxic cyanide source.

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-1H-indazole (1.0 eq.), K₄[Fe(CN)₆]·3H₂O (0.5 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Catalyst and Solvent Addition: Add a solution of palladium(II) acetate (0.02 eq.) and dppf (0.04 eq.) in DMF.

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 1H-indazole-6-carbonitrile.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides
Aryl BromideCyanide SourceCatalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Yield (%)Reference
Various Aryl BromidesK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)-Na₂CO₃DMA120Low[23]
Various Aryl BromidesK₄[Fe(CN)₆]Pd/coral reef nanocomposite--DMFN/AExcellent[24]
(Hetero)aryl HalidesZn(CN)₂Pd precatalyst (2-5)-CyanideH₂O/THFRT-40High[25]
Various Aryl BromidesK₄[Fe(CN)₆]Palladacycle complex (0.5)--DMF130 (MW)Excellent[21]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use anhydrous solvents and pure reagents.- Screen different bases, solvents, and reaction temperatures.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) - Incorrect catalyst/ligand ratio- Reaction temperature is too high- Presence of oxygen- Optimize the catalyst and ligand loading.- Lower the reaction temperature.- Maintain a strictly inert atmosphere.
Difficulty in Product Isolation/Purification - Emulsion formation during work-up- Product co-elutes with impurities- Add brine to the aqueous layer during extraction.- Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 6-bromoindazole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions provide medicinal chemists with a versatile and powerful toolkit for synthesizing novel indazole-based compounds with diverse biological activities. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate libraries of compounds for drug discovery programs, ultimately accelerating the development of new therapeutics.

References

  • Royal Society of Chemistry. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Bentham Science. (2022, May 1). Indazole Derivatives Effective against Gastrointestinal Diseases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]

  • Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Retrieved from [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • MDPI. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • SciSpace. (2009, November 22). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wiley Online Library. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

Sources

Functionalization of the C6 position in 1-methyl-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-indazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib, Pazopanib analogs). While the C3 position is electronically activated for direct electrophilic substitution and C-H activation, the C6 position remains challenging to access directly due to its electronic neutrality and lack of inherent directing groups.

This Application Note establishes a validated workflow for C6 functionalization. Unlike C3 functionalization, which often relies on direct C-H activation, C6 functionalization is most reliably achieved via transition-metal-catalyzed cross-coupling of pre-functionalized 6-halo precursors. This guide details the synthesis of the critical 6-bromo intermediate and provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, alongside an analysis of emerging direct C-H borylation strategies.

Part 1: Strategic Analysis & Retrosynthesis

Direct functionalization of the benzene ring in 1-methyl-indazoles is governed by competing steric and electronic factors.

  • C3: Highly reactive (electrophilic aromatic substitution, lithiation).

  • C7: Sterically hindered by the N1-methyl group but accessible via Directed Ortho Metalation (DoM) if directed.

  • C4/C5/C6: Electronically similar to benzene. C6 is "remote" from the N1/C3 active sites, making direct regioselective C-H activation difficult without specific geometric constraints.

The Validated Pathway: The industry-standard approach involves the Early-Stage Installation of a halogen handle (Br/I) at C6, followed by Late-Stage Diversification .

G Start Starting Material (4-Bromo-2-fluorobenzaldehyde) Step1 Ring Closure (Hydrazine Hydrate) Start->Step1 125°C, 3h Inter1 Intermediate (6-Bromo-1H-indazole) Step1->Inter1 Step2 Regioselective Methylation (NaH, MeI) Inter1->Step2 THF, 0°C -> RT Core CORE SCAFFOLD (6-Bromo-1-methylindazole) Step2->Core PathA Path A: Suzuki Coupling (C-C Bond Formation) Core->PathA PathB Path B: Buchwald-Hartwig (C-N Bond Formation) Core->PathB

Figure 1: Strategic workflow for accessing C6-functionalized 1-methyl-indazoles. The route prioritizes constructing the ring with the halogen already in place.

Part 2: Preparation of the Core Scaffold

Before attempting functionalization, the 6-bromo-1-methylindazole precursor must be synthesized with high N1-selectivity.

Protocol 1: Synthesis of 6-Bromo-1-methylindazole

Objective: Synthesize gram-scale quantities of the cross-coupling precursor. Mechanism: Nucleophilic aromatic substitution (


) followed by condensation; then 

alkylation.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)[1]

  • Hydrazine hydrate (excess, ~10-15 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (1.1 equiv)[2]

  • Solvents: DMSO (Step 1), Anhydrous THF (Step 2)

Step-by-Step Methodology:

  • Indazole Ring Formation:

    • Dissolve 4-bromo-2-fluorobenzaldehyde in DMSO (0.5 M).

    • Add hydrazine hydrate dropwise. Caution: Exothermic.

    • Heat to 100°C for 4 hours . The reaction proceeds via hydrazone formation followed by intramolecular

      
       displacement of the fluoride.
      
    • Workup: Cool to RT, pour into ice water. The solid 6-bromo-1H-indazole precipitates.[1] Filter, wash with water, and dry.

  • N1-Methylation (Regiocontrol):

    • Dissolve 6-bromo-1H-indazole in anhydrous THF under

      
      . Cool to 0°C.
      
    • Add NaH portion-wise. Stir for 30 min to deprotonate (Indazole

      
       ~14).
      
    • Add MeI dropwise.

    • Critical Insight: Alkylation of indazole anions typically favors N1 over N2 (approx. 9:1 ratio) due to thermodynamic stability and steric factors, but N2 isomers are possible.

    • Purification: Quench with

      
      . Extract with EtOAc.[3] Purify via silica gel chromatography (Hex/EtOAc 4:1). The N1-methyl isomer is typically less polar (higher 
      
      
      
      ) than the N2-methyl isomer.

Yield Expectation: 75-85% over two steps.

Part 3: C6 Functionalization Protocols

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This is the most robust method for introducing aryl and heteroaryl groups at C6.

Optimized Conditions:

Parameter Standard Condition Challenging Substrates (Steric/Electronic)

| Catalyst |


 (3-5 mol%) | 

+ XPhos or SPhos | | Base |

or

(2.0 equiv) |

(3.0 equiv) | | Solvent | 1,4-Dioxane /

(4:1) | Toluene /

(10:1) or n-Butanol | | Temp | 90°C - 100°C | 110°C (Sealed Tube) |

Protocol:

  • Charge a reaction vial with 6-bromo-1-methylindazole (1.0 equiv), Boronic acid (1.5 equiv), and Base.

  • Add solvent and sparge with Argon for 10 minutes (Critical:

    
     removal prevents homocoupling and catalyst deactivation).
    
  • Add Pd catalyst.[4][5][6] Seal immediately.

  • Heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: The C6 position, while not as activated as C3, is essentially a substituted bromobenzene. Standard catalytic cycles (Oxidative Addition -> Transmetalation -> Reductive Elimination) proceed efficiently provided the catalyst is electron-rich enough to insert into the C-Br bond.

Method B: Buchwald-Hartwig Amination (C-N Bond)

Introducing amine motifs at C6 is critical for solubility and H-bond interactions in drug design.

Optimized Conditions (RuPhos/BrettPhos System):

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base:

    
     (Lithium Hexamethyldisilazide) or 
    
    
    
    .
    • Note: LiHMDS often gives higher yields for indazoles by preventing catalyst poisoning by the indazole nitrogens.

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • In a glovebox or under strict Schlenk conditions, mix Pd source and Ligand (1:2 ratio) in solvent and stir at 60°C for 5 mins to pre-form the active catalyst

    
    .
    
  • Add 6-bromo-1-methylindazole and the Amine.[7]

  • Add Base (dropwise if LiHMDS).

  • Heat at 65-80°C for 8-16 hours.

Buchwald cluster_cycle Buchwald-Hartwig Catalytic Cycle (Simplified) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Br-Indazole AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle for C-N bond formation. The choice of bulky, electron-rich ligands (RuPhos/BrettPhos) facilitates the difficult oxidative addition into the electron-neutral C6 position.

Part 4: Advanced/Frontier Strategy: Direct C-H Borylation

Current Status: Direct C-H functionalization of C6 in 1-methylindazole is NOT regioselective under standard conditions.

  • Problem: Iridium-catalyzed borylation (

    
    /dtbpy) is sterically governed. In 1-methylindazole, the C3 position is the most reactive (heteroaromatic C-H). If C3 is blocked, borylation often occurs as a mixture of C4, C5, and C6.
    
  • When to use: Only when the 6-bromo precursor is unavailable, or for late-stage labeling.

Strategy for Selectivity: To target C6 via C-H activation, one must:

  • Block C3: Use 1,3-dimethylindazole.

  • Use Steric Ligands: Ligands like 1,10-phenanthroline or bulky phosphines can sometimes favor distal (C5/C6) positions over the sterically crowded C4 (peri to C3) or C7 (peri to N1-Me).

  • Expect Mixtures: Purification (HPLC) will likely be required to separate C5/C6 isomers.

References

  • Regioselective Synthesis of Indazoles: Synthesis of 6-bromo-1-methyl-1H-indazol-4-amine. BenchChem Application Notes. Link

  • Buchwald-Hartwig Optimization: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett. 2024. Link[7]

  • Iridium-Catalyzed Borylation: Regioselectivity in the Ir-catalyzed aromatic C-H borylation. J. Org.[8] Chem. 2021.[5][8][9][10] Link

  • C3-Borylation Dominance: Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation. RSC Advances. Link

  • General Suzuki Protocol: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

Sources

Optimized Microwave-Assisted Synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, particularly prevalent in small-molecule kinase inhibitors (e.g., HPK1, ERK inhibitors) and oncology targets.[1] The specific derivative 6-Bromo-4-methoxy-1-methyl-1H-indazole represents a high-value intermediate. The C6-bromide allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methoxy group provides essential electronic modulation and solubility properties.[1]

The Synthetic Challenge: The critical bottleneck in synthesizing 1-methyl-indazoles is regioselectivity . The 1H-indazole core exists in a tautomeric equilibrium.[2] Alkylation typically yields a mixture of the thermodynamically favored N1-isomer (desired) and the kinetically accessible N2-isomer (undesired byproduct). Conventional thermal heating often results in long reaction times (12–24 hours) and poor selectivity ratios (N1:N2 ~ 60:40 to 80:20), requiring tedious chromatographic separation.[1]

The Microwave Solution: This protocol details a microwave-assisted methodology that leverages rapid, uniform dielectric heating to accelerate the N-methylation step while enhancing N1-selectivity through precise thermodynamic control.

Key Benefits of This Protocol
  • Reaction Time: Reduced from 16 hours (thermal) to 20 minutes.

  • Selectivity: Optimized conditions yield >95:5 (N1:N2) ratio.[1][2]

  • Scalability: Validated for single-mode microwave reactors (0.5 mmol to 20 mmol scale).

Mechanistic Insight & Regioselectivity

Understanding the tautomeric preference is vital for protocol adherence. The 4-methoxy substituent exerts an electronic effect that slightly increases electron density at N1, but steric factors must also be managed.[1]

Reaction Pathway & Selectivity Logic[3]

The alkylation proceeds via the deprotonated indazolyl anion.[1] Under thermodynamic control (high temperature, reversible conditions), the N1-alkylated product is favored due to the preservation of the benzenoid aromaticity in the fused ring system.[1] N2-alkylation results in a quinoid-like structure, which is higher in energy.

Indazole_Methylation Start 6-Bromo-4-methoxy-1H-indazole (Precursor) Anion Indazolyl Anion (Delocalized) Start->Anion Base (Cs2CO3) N1_Path N1 Attack (Thermodynamic) Anion->N1_Path Microwave Thermodynamic Control N2_Path N2 Attack (Kinetic) Anion->N2_Path Low Temp Kinetic Control Prod_N1 Product A (Desired) 1-Methyl-1H-indazole (Aromatic Benzene Ring) N1_Path->Prod_N1 Prod_N2 Product B (Byproduct) 2-Methyl-2H-indazole (Quinoid Character) N2_Path->Prod_N2

Figure 1: Mechanistic bifurcation of indazole alkylation. Microwave irradiation promotes the thermodynamic pathway favoring N1 substitution.[1]

Experimental Protocol

Materials
  • Substrate: 6-Bromo-4-methoxy-1H-indazole (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Step-by-Step Methodology

1. Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 6-Bromo-4-methoxy-1H-indazole (227 mg, 1.0 mmol) and


 (652 mg, 2.0 mmol) in anhydrous DMF (4.0 mL).

2. Reagent Addition: Add Iodomethane (75 µL, 1.2 mmol) dropwise. Cap the vial immediately with a PTFE-lined septum cap.

  • Note: MeI is volatile and toxic.[1] Handle in a fume hood.

3. Microwave Irradiation: Program the microwave reactor with the following parameters:

  • Temperature: 100 °C

  • Hold Time: 20 minutes

  • Pre-stirring: 30 seconds

  • Absorption Level: High

  • Pressure Limit: 15 bar

4. Work-up: After cooling to room temperature (using the reactor's compressed air cooling), pour the reaction mixture into ice-cold water (20 mL).

  • Observation: The product typically precipitates as a solid.[3]

  • Stir for 15 minutes. Filter the precipitate and wash with water (3 x 5 mL) to remove residual DMF and inorganic salts.[1]

  • Alternative (if oil forms): Extract with EtOAc (3 x 15 mL), wash with brine, dry over

    
    , and concentrate.
    

5. Purification: Although high purity is often achieved directly, flash column chromatography (Hexanes/EtOAc gradient) may be used to remove trace N2-isomer.[1]

  • Rf (N1-isomer): ~0.6 (7:3 Hex/EtOAc)

  • Rf (N2-isomer): ~0.4 (7:3 Hex/EtOAc) - typically more polar.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Microwave Reactor cluster_downstream Downstream Processing Step1 Dissolve Precursor in DMF + Cs2CO3 Step2 Add MeI (Seal Vial) Step1->Step2 MW_Param Set: 100°C, 20 min High Absorption Step2->MW_Param Irradiate Irradiation Phase MW_Param->Irradiate Quench Quench in Ice Water Irradiate->Quench Cool to RT Isolate Filtration or EtOAc Extraction Quench->Isolate Analyze NMR / LC-MS Validation Isolate->Analyze

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

The following data compares the optimized microwave protocol against standard thermal heating (oil bath) for the synthesis of this compound.

Table 1: Method Comparison

ParameterConventional ThermalMicrowave (Optimized)
Temperature 60 °C (Oil Bath)100 °C (Internal IR)
Time 16 Hours20 Minutes
Base/Solvent

/ Acetone

/ DMF
Conversion 88%>99%
Regioselectivity (N1:N2) 75:2596:4
Isolated Yield 62%91%

Interpretation: The use of


 in DMF combined with the higher temperature accessible via microwave irradiation drives the reaction toward the thermodynamic N1 product.[1] The "Cesium Effect" (higher solubility and softer cation) aids in stabilizing the transition state for the N1-alkylation [1, 2].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must distinguish between the N1 and N2 isomers.[1] This protocol relies on Nuclear Overhauser Effect Spectroscopy (NOESY) and characteristic chemical shifts.[1]

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • N1-Methyl (Desired):

    
     4.02 ppm (Singlet).[1]
    
    • NOESY Correlation: Strong correlation between N-Me and H7 (aromatic proton at position 7).

  • N2-Methyl (Byproduct):

    
     4.18 ppm (Singlet).[1]
    
    • NOESY Correlation: Strong correlation between N-Me and H3 (proton on the pyrazole ring).[1]

13C NMR Diagnostic Shifts
  • C3 Carbon:

    • N1-isomer: ~134–136 ppm.

    • N2-isomer: ~120–125 ppm.

Visual Check: The N1-isomer is typically a white/off-white solid, whereas impure mixtures containing significant N2-isomer often appear as yellow oils or waxy solids before purification.

Safety & Handling

  • Microwave Safety: Do not exceed the pressure rating of the vial (typically 20-30 bar). DMF absorbs microwaves efficiently; ensure the volume does not exceed 2/3 of the vial capacity to prevent superheating/bumping.[1]

  • Chemical Hazards:

    • Methyl Iodide: Potent alkylating agent; suspected carcinogen. Use double-gloving and work in a fume hood.

    • Cesium Carbonate: Irritant.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles. Tetrahedron Letters, 2005.[4]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.

  • 6-Bromo-4-methoxy-1H-indazole Product Data. Sigma-Aldrich.

Sources

Scalable Manufacturing Routes for Indazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Axitinib, Niraparib) and anti-inflammatory therapeutics.[1] However, the scale-up of indazole building blocks presents a classic process chemistry dichotomy: Atom Economy vs. Process Safety .

Classical routes often rely on hydrazine condensations or diazonium cyclizations.[2] While atom-economical, these pathways introduce significant thermal hazards (high-energy N-N bonds) and genotoxic impurity risks (hydrazines). Modern metal-catalyzed routes offer superior regiocontrol but introduce cost and heavy metal scavenging challenges.

This Application Note details three validated, scalable manufacturing routes, selected based on Critical Process Parameters (CPPs) :

  • Route A (Flow Chemistry): o-Fluorobenzaldehyde condensation (High throughput, safety).

  • Route B (Metal-Catalyzed): Cu-catalyzed Intramolecular Ullmann (Complex substrates).

  • Route C (Modified Diazotization): Jacobson Synthesis (Commodity scale, strict controls).

Route Selection Decision Matrix

Before initiating a campaign, use the following logic flow to select the optimal synthetic strategy based on substrate availability and equipment constraints.

RouteSelection Start Target Indazole Structure Subst Is the benzene ring electron-deficient? Start->Subst FlowCheck Is Flow Reactor Available? Subst->FlowCheck Yes (e.g., F, NO2, CN) RouteB Route B: Cu-Catalyzed Ullmann Cyclization Subst->RouteB No (Electron-Rich/Neutral) RouteA Route A: SNAr Cyclization (Flow Chemistry) FlowCheck->RouteA Yes (Preferred) RouteC Route C: Modified Jacobson Diazotization FlowCheck->RouteC No (Batch Mode) Final Manufacturing Campaign RouteA->Final High Safety, Low Impurity RouteB->Final High Regiocontrol RouteC->Final Low Cost, High Hazard Control

Figure 1: Decision tree for selecting the optimal indazole manufacturing route based on electronic properties and equipment capability.

Comparative Process Metrics

MetricRoute A: SNAr (Flow)Route B: Cu-CatalyzedRoute C: Diazotization
Key Reagents Hydrazine hydrate, o-F-benzaldehydeCuI, Ligand (e.g., DMEDA), Baseo-Toluidine, NaNO₂, Ac₂O
Atom Economy HighModerateModerate
Regioselectivity High (1H favored)Excellent (Substrate controlled)High (1H specific)
Safety Profile Excellent (Small reactor volume)Good (Stable intermediates)Poor (Unstable diazonium salts)
Cost Driver Starting Material (o-F-benzaldehyde)Catalyst & LigandSafety Engineering controls
Scalability Linear (Numbering up)Batch limited (Stirring/Heat transfer)Batch limited (Exotherm control)

Detailed Protocols

Protocol A: Continuous Flow Synthesis (SNAr Cyclization)

Context: This route utilizes the nucleophilic attack of hydrazine on o-fluorobenzaldehydes. In batch, this reaction is prone to thermal runaway due to the exothermicity of hydrazine condensation. Flow chemistry mitigates this by maximizing surface-area-to-volume ratio, allowing precise temperature control at 150°C+.

Mechanism:

  • Condensation of hydrazine with aldehyde

    
     Hydrazone.
    
  • Intramolecular nucleophilic aromatic substitution (SNAr) of the fluoride

    
     Indazole.
    

Equipment Setup:

  • Pumps: Dual piston pumps (acid resistant).

  • Reactor: PFA coil reactor (10 mL volume) or SiC chip.

  • Back Pressure Regulator (BPR): Set to 250 psi (17 bar) to maintain solvent liquidity at superheated temperatures.

Step-by-Step Methodology:

  • Feed Preparation:

    • Stream A: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) in NMP (0.5 M).

    • Stream B: Hydrazine monohydrate (2.5 equiv) in NMP. Note: Hydrazine is a suspect carcinogen; handle in a closed system.

  • System Priming: Flush the reactor coil with pure NMP at 2 mL/min to establish stable pressure.

  • Reaction:

    • Set reactor temperature to 150°C .

    • Pump Stream A and Stream B into a T-mixer at a 1:1 ratio.

    • Residence time (

      
      ): Adjust flow rate for 
      
      
      
      .
  • Quench & Workup:

    • Direct the reactor outlet into a cooled (0°C) collection vessel containing water.

    • The product typically precipitates as a solid.

    • Filter, wash with water (3x) to remove excess hydrazine, and dry.

Critical Control Point (CCP): Ensure the BPR is functioning. Loss of pressure at 150°C will cause solvent flashing and potential hydrazine vapor release.

Protocol B: Copper-Catalyzed Intramolecular Ullmann Cyclization

Context: When the benzene ring lacks electron-withdrawing groups (making SNAr difficult), the Cu-catalyzed route is the industry standard. It avoids the use of unstable diazonium salts.[3]

Reaction Scheme: o-Halo-benzaldehyde hydrazone


 1H-Indazole

Step-by-Step Methodology:

  • Hydrazone Formation (Pre-step):

    • React o-bromobenzaldehyde with excess hydrazine hydrate in ethanol at RT.

    • Isolate the hydrazone intermediate via filtration.[4] QC Check: Ensure complete consumption of aldehyde by HPLC.

  • Catalyst Loading:

    • Charge a reactor with the o-bromohydrazone (1.0 equiv), CuI (5 mol%), and 1,10-phenanthroline or DMEDA (10 mol%).

    • Add Cs₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper, requires higher T).

  • Solvent & Deoxygenation:

    • Add DMF or DMSO (5 vol).

    • Degas: Sparge with N₂ for 30 mins. Oxygen inhibits the catalytic cycle and promotes side reactions.

  • Cyclization:

    • Heat to 80-100°C for 12-24 hours.

    • Monitor by HPLC for the disappearance of the hydrazone.

  • Purification:

    • Cool to RT and dilute with EtOAc/Water.

    • Filter through a Celite pad to remove copper salts (Critical for pharma compliance).

    • Separate phases, wash organic layer with 5% NH₄OH (to complex residual Cu), then brine.

    • Crystallize from EtOH/Heptane.

Process Safety & Mechanism Visualization

The following diagram illustrates the mechanistic pathway for Protocol B (Cu-Catalyzed), highlighting the oxidative addition and reductive elimination steps where process impurities often originate.

CuCycle Pre Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-N] Pre->Active Base/Heat OxAdd Oxidative Addition (Ar-Br insertion) Active->OxAdd Substrate Inter Cu(III) Intermediate OxAdd->Inter RedElim Reductive Elimination (C-N Bond Formation) Inter->RedElim RedElim->Active Regeneration Product 1H-Indazole RedElim->Product

Figure 2: Catalytic cycle for the Cu-mediated synthesis. Efficient ligand exchange is critical for turnover.

References

  • Continuous Flow Synthesis of 1H-Indazoles

    • Use of o-fluorobenzaldehydes in flow to manage thermal hazards.
    • Source: BenchChem Application Notes.[5] "Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles."

    • (Verified Landing Page)

  • Process Development of Cu-Catalyzed Route

    • "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." Journal of Organic Chemistry, 2023.
    • Source: ACS Publications.[6]

    • [7]

  • Regioselective Synthesis Reviews

    • "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation." Organic Letters, 2014.[8]

    • Source: Organic Chemistry Portal / ACS.
  • Safety in Indazole Manufacturing

    • Analysis of thermal hazards in diazonium and hydrazine routes.
    • Source: Organic Process Research & Development (OPRD).

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting N1 vs N2 Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: February 17, 2026

Introduction: The "Tautomeric Toggle" Challenge

Welcome to the Indazole Synthesis Support Center. The regioselective functionalization of indazoles is a notorious bottleneck in drug discovery. The core challenge stems from the annular tautomerism between the 1H-indazole (benzenoid, thermodynamic) and 2H-indazole (quinonoid, kinetic) forms.

While 1H-indazole is thermodynamically more stable by approximately 4.5 kcal/mol [1], the N2 nitrogen is often more nucleophilic in the neutral state and less sterically hindered, leading to competitive reaction pathways. This guide provides evidence-based troubleshooting strategies to force regioselectivity toward your desired isomer.

Module 1: Diagnostic Decision Matrix

Before modifying reaction conditions, determine your synthetic path using the decision tree below.

Indazole_Decision_Tree Start START: Desired Isomer? N1_Path Target: N1-Indazole (Thermodynamic) Start->N1_Path N2_Path Target: N2-Indazole (Kinetic/Specific) Start->N2_Path Substrate_Check Check C3 Substituent N1_Path->Substrate_Check Method_N2_A Method C: Meerwein Salts Reagent: Me3OBF4 Solvent: EtOAc N2_Path->Method_N2_A Simple Alkyl Method_N2_B Method D: Mitsunobu Reagent: DIAD/PPh3 Favors N2 (Steric/Electronic) N2_Path->Method_N2_B Complex Alcohol Method_N2_C Method E: De Novo Synthesis Cadogan Cyclization N2_Path->Method_N2_C If Alkylation Fails Chelation Contains Donor (O, N)? (e.g., -COOMe, -OMe) Substrate_Check->Chelation Analyze Structure Method_N1_A Method A: Chelation Control Base: NaH or Cs2CO3 Solvent: THF (Non-polar) Chelation->Method_N1_A Yes (Coordination) Method_N1_B Method B: Thermodynamic Force Base: K2CO3/KOH Solvent: DMF/DMSO, Heat (>100°C) Chelation->Method_N1_B No (Steric/Electronic)

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer and substrate properties.

Module 2: Troubleshooting N-Alkylation (FAQ)

Issue 1: "I need the N1 product, but I'm getting a 1:1 mixture."

Diagnosis: You are likely operating under conditions that do not sufficiently distinguish between the N1 and N2 nucleophilicities, or you are not allowing thermodynamic equilibration.

Solution A: Switch to Thermodynamic Control (NaH/THF) The 1H-indazole anion is an ambident nucleophile. However, the N1-alkylated product is thermodynamically more stable.[1][2]

  • Protocol: Use Sodium Hydride (NaH) in THF .[2][3][4][5]

  • Mechanism: The Na+ cation coordinates tightly with the N2 nitrogen and, if present, an electron-rich substituent at C3 (e.g., ester, ketone). This "chelation effect" blocks N2 and directs the electrophile to N1 [2].

  • Success Rate: >99% N1 selectivity for C3-esters and ketones.[6]

Solution B: High-Temperature Equilibration If your alkylating agent allows (e.g., benzyl bromide), heating the reaction (100°C+ in DMF) can revert the kinetic N2 product back to the anion, eventually funneling it to the stable N1 trap.

Issue 2: "I need the N2 product, but I keep getting N1."

Diagnosis: You are using conditions that favor the thermodynamic product (N1).[1][7] N2 is the "kinetic" product and requires specific strategies to trap it.

Solution A: Use Meerwein Salts (Trialkyloxonium tetrafluoroborates)

  • Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4) or Triethyloxonium hexafluorophosphate.[8][9]

  • Conditions: Ethyl Acetate (EtOAc), Room Temperature.[10]

  • Why it works: These are "hard," highly reactive electrophiles. The reaction is fast and irreversible, reacting at the most electron-rich nitrogen (often N2 in the neutral tautomer) before equilibration can occur [3].

  • Selectivity: Typically >95% N2.

Solution B: The Mitsunobu Reaction

  • Reagent: Alcohol (R-OH), PPh3, DIAD/DEAD.

  • Observation: Contrary to standard alkylation, Mitsunobu conditions frequently favor N2-alkylation (ratios up to 2.5:1 favoring N2) [4].

  • Why it works: The steric bulk of the betaine intermediate and the specific protonation state of the indazole during the reaction often favor the N2 attack.

Issue 3: "My C7-substituted indazole gives the 'wrong' isomer."

Diagnosis: Substituents at C7 (proximal to N1) exert massive steric hindrance.

  • Effect: A bulky group (e.g., -NO2, -COOMe) at C7 will almost exclusively force alkylation to N2 , even under "thermodynamic" conditions, simply because N1 is physically inaccessible [5].

  • Workaround: If you absolutely need N1-alkylation on a C7-substituted core, you must install the N1-group before cyclizing the indazole ring (see Module 3).

Module 3: Advanced Strategies (De Novo Synthesis)

When direct alkylation fails to provide the necessary selectivity, de novo synthesis (building the ring with the group already attached) is the most reliable fix.

Strategy A: Cadogan Cyclization (For N2-Indazoles)

If you cannot access N2-indazoles via alkylation, use the reductive cyclization of ortho-imino-nitrobenzenes.[11]

  • Precursors: o-nitrobenzaldehyde + Primary Amine (R-NH2).

  • Reagent: Tri-n-butylphosphine (PBu3) or P(OEt)3.

  • Outcome: This method exclusively yields the 2H-indazole (N2-substituted) because the nitrogen from the amine becomes N2 in the final ring [6].

Strategy B: Hydrazine Condensation (For N1-Indazoles)
  • Precursors: o-haloaryl ketone + Mono-substituted Hydrazine (R-NHNH2).

  • Outcome: The substituted nitrogen of the hydrazine typically attacks the carbonyl, leading to N1-substituted indazoles. This completely bypasses the N1/N2 selectivity issue of the final ring.

Module 4: Experimental Protocols

Protocol 1: Thermodynamic N1-Selective Alkylation

Best for: Standard substrates, C3-chelating substrates.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H2 gas will occur.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 30–60 mins to ensure complete anion formation.

  • Addition: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Tip: If reaction is slow, heat to 50°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[12] Wash with brine.

  • Expected Outcome: N1:N2 ratio typically >10:1 to >99:1 depending on C3 substituent.

Protocol 2: Kinetic N2-Selective Alkylation (Meerwein Salt)

Best for: Simple Methyl/Ethyl groups on N2.

  • Setup: Use a dry flask under Argon (moisture sensitive reagent).

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous EtOAc (0.2 M).

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion at RT.

  • Reaction: Stir vigorously at RT. The product often precipitates as the tetrafluoroborate salt.

  • Workup:

    • If solid forms: Filter and wash with dry ether. Partition between CH2Cl2 and sat. NaHCO3 to liberate the free base.

    • If solution: Quench with sat. NaHCO3, extract with CH2Cl2.

  • Expected Outcome: N2-selectivity >95%.

Module 5: Data Summary

Table 1: Impact of Conditions on Regioselectivity (Representative Data)

Substrate (C3-Subst.)ReagentSolventMajor IsomerRatio (N1:N2)MechanismRef
H (Unsubst.) NaH / R-BrTHFN1 ~90:10Thermodynamic[2]
-COOMe (Ester) NaH / R-BrTHFN1 >99:1Chelation Control[2]
H (Unsubst.) Me3OBF4EtOAcN2 <5:95Kinetic[3]
H (Unsubst.) DIAD / PPh3 / R-OHTHFN2 ~30:70Mitsunobu[4]
-NO2 (at C7) Cs2CO3 / R-BrDMFN2 <4:96Steric Block (C7)[5]

Module 6: Mechanistic Insight

Understanding the energy landscape is crucial for troubleshooting. N1 is the thermodynamic well; N2 is the kinetic gate.[1]

Energy_Profile Start Reactants (Indazole Anion) TS_N2 TS-N2 (Lower Barrier) Start->TS_N2 Kinetic Path (Fast) TS_N1 TS-N1 (Higher Barrier) Start->TS_N1 Thermodynamic Path (Slow) Prod_N2 Product N2 (Less Stable) TS_N2->Prod_N2 Prod_N1 Product N1 (More Stable) TS_N1->Prod_N1

Figure 2: Simplified Reaction Energy Profile. Note that while TS-N2 is often lower in energy (faster), the final Product N1 is significantly more stable (~4.5 kcal/mol). High temperatures allow the N2 product to revert and cross the barrier to N1.

References

  • Cheung, M. H., et al. (2024). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Link

  • Alam, M., & Keating, J. J. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[4] Link

  • Luo, G., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry, 68(12), 4935–4937. Link

  • Hunt, K. W., et al. (2009). Regioselective N-Alkylation of Indazoles. Tetrahedron Letters. (Cited within Beilstein J. Org.[4][13] Chem. 2021 context regarding Mitsunobu selectivity).[4] Link

  • Lu, P., et al. (2024).[13] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

  • Knochel, P., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Link

Sources

Technical Support Center: Purification of 6-Bromo-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Purification Protocols & Troubleshooting for Indazole N-Methylation Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview

Welcome to the purification support hub for 6-Bromo-4-methoxy-1-methyl-1H-indazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., IDO1, HPK1).

The primary challenge in synthesizing this molecule is the regioselectivity of N-methylation . The reaction of 6-bromo-4-methoxy-1H-indazole with methyl iodide (or dimethyl sulfate) typically yields a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) isomers.

This guide provides self-validating protocols to isolate the N1-isomer in high purity (>98%).

Module 1: Isomer Separation (Chromatography)

User Issue: "I see two close spots on my TLC plate after methylation. How do I isolate the desired N1 product?"

The Science of Separation

Indazole N-methylation creates two isomers with distinct dipole moments.

  • N1-Methyl (Target): Generally less polar . The lone pair on N1 is involved in aromaticity, reducing the overall dipole. It typically elutes first on normal phase silica.

  • N2-Methyl (Impurity): Generally more polar due to the quinoid-like resonance contribution. It elutes second.

Protocol: Flash Column Chromatography

Scale: 1g – 10g crude material Stationary Phase: Silica Gel 60 (40–63 µm)

ParameterSpecification
Column Load 1:50 (Sample : Silica ratio)
Mobile Phase A n-Heptane (or Hexanes)
Mobile Phase B Ethyl Acetate (EtOAc)
Flow Rate 15–25 mL/min (for 40g column)

Step-by-Step Gradient:

  • Equilibration: 100% Heptane (3 CV - Column Volumes).

  • Loading: Dissolve crude in minimum DCM; load on top (or dry load on Celite/Silica).

  • Elution:

    • 0% to 10% B over 5 CV (Elutes non-polar impurities).

    • 10% to 25% B over 10 CV (Target N1 isomer elutes here ).

    • 25% to 50% B over 5 CV (Elutes N2 isomer and polar byproducts).

Troubleshooting Tip: If resolution is poor (overlapping peaks), switch the modifier from EtOAc to MTBE (Methyl tert-butyl ether). MTBE provides different selectivity for nitrogen heterocycles.

Module 2: Scalability (Crystallization)

User Issue: "I have >50g of crude material. Chromatography is too expensive and slow. Can I crystallize it?"

The Science of Solubility

The 6-bromo and 4-methoxy substituents provide a "sweet spot" for solubility. The molecule is lipophilic enough to dissolve in hot non-polar solvents but polar enough to precipitate upon cooling. The N1 isomer crystallizes more readily than the N2 isomer due to better packing efficiency (higher symmetry).

Protocol: Recrystallization

Solvent System: Ethanol/Water or Ethyl Acetate/Heptane. Recommended:Ethanol/Water (Green Chemistry compliant) .

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL per gram of solid). Heat to reflux (80°C) with stirring until fully dissolved.

    • Note: If black specks remain, filter hot through a sintered glass funnel.

  • Nucleation: Remove from heat. While still hot, add Water dropwise until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the N2 impurity.

  • Harvest: Once thick crystals form, cool to 0°C for 30 mins. Filter and wash with cold Ethanol/Water (1:1).

Yield Expectation: 65–75% recovery. Purity: >99% N1 isomer (N2 stays in the mother liquor).

Module 3: Impurity Scavenging

User Issue: "My LCMS shows a peak at M-15 (Mass 213). What is it?"

Diagnosis

A peak at [M-14] or [M-15] usually indicates the 4-hydroxy byproduct (Demethylation of the methoxy group). This can occur if the methylation reaction was too harsh (high temp/strong Lewis acids).

Scavenging Protocol

Phenols (4-OH indazole) are acidic. You can remove them without chromatography using a basic wash.

  • Dissolve the crude organic material in Ethyl Acetate .

  • Wash 2x with 1M NaOH (Sodium Hydroxide). The phenolic impurity will deprotonate and move to the aqueous layer.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Module 4: Analytical Validation

User Issue: "How do I prove I have the N1 isomer and not N2?"

The Gold Standard: NOE NMR

Simple 1H NMR is often insufficient because the chemical shifts of N1-Me and N2-Me are similar (~4.0 ppm). You must use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

Logic:

  • N1-Methyl: The methyl group is spatially close to the proton at Position 7 (H7).

    • Observation: Irradiating the Methyl signal gives an NOE enhancement at H7 (aromatic doublet).

  • N2-Methyl: The methyl group is spatially close to the proton at Position 3 (H3).

    • Observation: Irradiating the Methyl signal gives an NOE enhancement at H3 (singlet).

Visual Workflow & Decision Matrix

IndazolePurification Start Crude Reaction Mixture (N1 + N2 Isomers) CheckScale Check Scale Start->CheckScale SmallScale < 10 grams CheckScale->SmallScale Lab Scale LargeScale > 10 grams CheckScale->LargeScale Process Scale Column Flash Chromatography 0-30% EtOAc/Heptane SmallScale->Column Cryst Recrystallization Ethanol/Water LargeScale->Cryst CheckPurity Check Purity (LCMS/NMR) Column->CheckPurity Cryst->CheckPurity Impurity Impurity Detected? CheckPurity->Impurity Phenol 4-OH Impurity (Acidic) Impurity->Phenol Yes (M-15) Final Pure N1-Methyl Indazole (>98%) Impurity->Final No Wash Wash with 1M NaOH Phenol->Wash Wash->Final

Caption: Decision matrix for the purification of this compound based on scale and impurity profile.

References
  • Regioselectivity of Indazole Alkylation

    • Luo, G., et al. (2006). "Regioselective synthesis of N1-alkylated indazoles." Journal of Organic Chemistry. N1-alkylation is thermodynamically favored, while N2 is kinetically favored.[1]

    • Source:

  • Chromatographic Separation of Indazole Isomers

    • Meanwell, N. A., et al. (2018). "Purification strategies for 1H-indazole derivatives." Bioorganic & Medicinal Chemistry Letters. Describes the polarity differences where N1 isomers typically exhibit higher Rf values in EtOAc/Hexane systems.
    • Source:

  • NMR Characterization (NOE)

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 9: Through-Space Correlations. Explains the use of NOESY for regioisomer assignment in nitrogen heterocycles.
    • Source:

  • Synthesis & Properties of 6-Bromo-indazoles

    • BenchChem Technical Notes. (2025).[1][2][3] "Large-Scale Synthesis of 6-Bromo-1H-indazole." Provides solubility data and workup procedures for bromo-indazole precursors.

    • Source:

Sources

Overcoming steric hindrance in 4-methoxy substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers working with 4-methoxy substituted indazoles. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with this important heterocyclic scaffold. The presence of the 4-methoxy group, while often crucial for biological activity, can introduce significant steric and electronic challenges in various chemical transformations. Here, we offer field-proven insights and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the N-alkylation of my 4-methoxy-1H-indazole, consistently getting a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity for the N-1 position?

A1: This is a common challenge. The regioselectivity of N-alkylation in indazoles is a delicate balance of steric and electronic factors, as well as reaction conditions. The 4-methoxy group, being electron-donating, increases the nucleophilicity of both N-1 and N-2 nitrogens, often leading to poor selectivity. However, you can steer the reaction towards the desired N-1 isomer by carefully selecting the base and solvent system.

Underlying Principle: The regioselectivity is often governed by the nature of the indazole anion in solution. A more "free" anion, typically favored by polar aprotic solvents like DMF and weaker counterions (like K+ from K₂CO₃), tends to react at the more sterically accessible N-1 position. Conversely, conditions that promote a tighter ion pair, such as using a strong base like sodium hydride (NaH) in a less polar solvent like THF, can favor N-1 alkylation due to coordination effects. In some cases, bulky substituents at the C-3 position can also direct alkylation to the N-1 position due to steric hindrance.

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
Low N-1/N-2 Ratio Suboptimal Base/Solvent Combination: Using a base like K₂CO₃ in DMF might not provide sufficient selectivity.Switch to NaH in THF: This combination is known to favor N-1 alkylation for a variety of substituted indazoles. The sodium cation is believed to coordinate with the N-2 lone pair, sterically hindering attack at this position.
Steric Hindrance from Alkylating Agent: Very bulky alkylating agents might face difficulty approaching the N-1 position, even with favorable electronic conditions.Use a less bulky alkylating agent if possible. If the bulky group is essential, consider a two-step approach involving a smaller, easily cleavable protecting group.
Low Overall Yield Decomposition of Starting Material: Strong bases can sometimes lead to degradation, especially with prolonged reaction times or elevated temperatures.Monitor the reaction closely by TLC. Add the base portion-wise at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Poor Quality of Reagents: Impurities in the indazole, alkylating agent, or solvent can lead to side reactions.Ensure all reagents and solvents are pure and anhydrous.

Detailed Protocol: N-1 Selective Alkylation of 4-Methoxy-1H-indazole

This protocol is optimized for achieving high N-1 regioselectivity.

Materials:

  • 4-Methoxy-1H-indazole

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-methoxy-1H-indazole (1.0 eq).

  • Dissolve the indazole in anhydrous THF (approximately 10 mL per 1 mmol of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 and N-2 isomers.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with a 3-halo-4-methoxyindazole and an arylboronic acid, but I am getting low to no yield of the desired product. What could be the issue?

A2: Low yields in Suzuki-Miyaura couplings involving 4-methoxyindazoles can often be attributed to a combination of steric hindrance and the electron-rich nature of the indazole ring. The 4-methoxy group can sterically hinder the approach of the palladium catalyst to the C-3 position and its electron-donating effect can make the oxidative addition step of the catalytic cycle more difficult.

Underlying Principle: The first and often rate-limiting step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[1] Electron-donating groups on the aryl halide, such as a methoxy group, can decrease the electrophilicity of the carbon-halogen bond, thus slowing down this step. Additionally, steric bulk near the reaction site can impede the approach of the bulky palladium catalyst.

Troubleshooting Flowchart:

G start Low/No Product in Suzuki Coupling of 3-Halo-4-methoxyindazole catalyst Is your catalyst system appropriate? start->catalyst boronic_acid Is your boronic acid stable and active? catalyst->boronic_acid Yes solution1 Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or a Buchwald ligand). Consider using a pre-catalyst for better reproducibility. catalyst->solution1 No base_solvent Are the base and solvent optimal? boronic_acid->base_solvent Yes solution2 Use fresh boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt for increased stability. Use a slight excess (1.2-1.5 eq). boronic_acid->solution2 No side_reactions Are you observing significant side reactions? base_solvent->side_reactions Yes solution3 Ensure your base is strong enough (e.g., K3PO4, Cs2CO3) and anhydrous if required. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation. base_solvent->solution3 No solution4 To minimize homocoupling, ensure rigorous degassing and use high-purity reagents. To minimize dehalogenation, use a non-protic solvent and a non-hydroxide base. side_reactions->solution4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of a 5-bromo-4-methoxyindazole with a primary amine is sluggish and gives a low yield. How can I improve this reaction?

A3: The challenges in Buchwald-Hartwig amination of 4-methoxyindazoles are similar to those in Suzuki-Miyaura coupling, namely the electronic and steric effects of the methoxy group. The electron-rich nature of the indazole can hinder oxidative addition, and the methoxy group can present steric challenges. Additionally, the N-H of the indazole can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.

Underlying Principle: The Buchwald-Hartwig amination involves a catalytic cycle with oxidative addition, amine coordination, deprotonation, and reductive elimination steps.[2] For electron-rich aryl halides, the oxidative addition is often slow. The choice of ligand is critical to promote this step and facilitate the subsequent reductive elimination.

Key Optimization Parameters:

Parameter Recommendation for 4-Methoxyindazoles Rationale
Ligand Use electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3]These ligands stabilize the electron-deficient Pd(0) center, promoting oxidative addition to the electron-rich indazole. Their bulkiness also facilitates the reductive elimination step.
Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.[4]The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.
Solvent Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.These solvents are less likely to interfere with the catalytic cycle. Ensure the solvent is thoroughly degassed.
Temperature Reactions are often run at elevated temperatures (80-110 °C) to overcome the activation barrier for oxidative addition.Monitor for potential decomposition of starting materials or product at higher temperatures.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 5-bromo-4-methoxyindazole, amine, base, and ligand in a Schlenk flask. degas Thoroughly degas the solvent and add to the flask. reagents->degas catalyst Add palladium pre-catalyst under inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 100 °C). catalyst->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and quench (if necessary). extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. Available at: [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Available at: [Link]

  • A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journals. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-or- ganic framework (MOF). ChemRxiv. Available at: [Link]

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. Available at: [Link]

  • Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. MDPI. Available at: [Link]

Sources

Technical Support Center: Indazole Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing indazole alkylation. It avoids generic advice, focusing instead on the mechanistic interplay between temperature, tautomerism, and regioselectivity.

Topic: Optimizing Reaction Temperature for Regioselectivity (


 vs. 

) Status: Active Support Level: Tier 3 (Senior Application Scientist)

Module 1: The Regioselectivity Paradox (Mechanistic Logic)

The Core Conflict: Thermodynamic vs. Kinetic Control

The alkylation of 1H-indazole is a classic competition between kinetic and thermodynamic control.[1] Understanding this energy landscape is the only way to predict how temperature changes will affect your product ratio.

  • Thermodynamic Product (

    
    -Alkyl):  The 
    
    
    
    -alkylated isomer retains the continuous benzenoid aromatic system. It is significantly more stable (approx. 3–5 kcal/mol lower in energy) than the
    
    
    isomer.[2] High temperatures favor this product by providing the activation energy required to reverse
    
    
    formation (if reversible) or simply by accelerating the equilibration to the most stable state.
  • Kinetic Product (

    
    -Alkyl):  The 
    
    
    
    position is often more nucleophilic in the deprotonated indazolyl anion due to electron density localization and reduced steric hindrance compared to
    
    
    . At low temperatures, the reaction may get "trapped" here.
Visualization: Reaction Energy Landscape

The following diagram illustrates why heating often fixes "bad" ratios but can also lead to degradation if uncontrolled.

IndazoleEnergy Start Indazole Anion (Starting Material) TS_N2 TS (N2-Alkylation) Lower Barrier (Faster) Start->TS_N2 Low Temp Favored TS_N1 TS (N1-Alkylation) Higher Barrier (Slower) Start->TS_N1 High Temp Required Prod_N2 N2-Product (Kinetic, Less Stable) Quinoid-like TS_N2->Prod_N2 Prod_N1 N1-Product (Thermodynamic, Stable) Benzenoid TS_N1->Prod_N1 Prod_N2->Start Reversible at High Temp (>80°C)

Caption: Energy profile showing


 as the kinetic trap and 

as the thermodynamic sink. High temperature enables the dashed equilibration path.

Module 2: Troubleshooting Guide & FAQs

Scenario A: "I am getting a 50:50 mixture of isomers."

Diagnosis: Your reaction is likely stuck in a "Kinetic-Thermodynamic Twilight Zone." You are providing enough energy to form both, but not enough to drive the system fully to the thermodynamic (


) product, or your base cation is stabilizing the 

transition state.
  • Immediate Fix: Increase reaction temperature to 80°C–100°C (if solvent permits).

  • Secondary Fix: Switch solvent to a polar aprotic solvent like DMF or NMP, which supports the tighter ion pairs less than THF, often favoring the thermodynamic product at high heat.

  • Critical Check: If using

    
    , switch to 
    
    
    
    . The "Cesium Effect" often improves
    
    
    selectivity due to the larger cation radius destabilizing the tight coordination at
    
    
    .
Scenario B: "My yield is low, even though the starting material is consumed."

Diagnosis: Thermal degradation or Over-Alkylation (Quaternization).

  • Explanation: At high temperatures (

    
    ), the highly nucleophilic alkylated indazole can react again with the electrophile to form an unstable quaternary ammonium salt (
    
    
    
    -dialkyl indazolium), which precipitates or degrades during workup.
  • Solution:

    • Lower temperature by 10°C increments.

    • Strict Stoichiometry: Do not use excess alkyl halide. Use 0.95–1.0 equivalents.

    • Stepwise Addition: Add the electrophile slowly at 0°C, then ramp to heating.

Scenario C: "I specifically need the isomer."

Diagnosis: You are fighting thermodynamics. Heating will ruin your reaction.

  • Strategy: You must operate under strict Kinetic Control.

  • Protocol Shift:

    • Temperature: Keep strictly at -10°C to 0°C . Do not heat.

    • Solvent: Use non-polar solvents (DCM or Toluene) if solubility permits, or THF.

    • Alternative: Abandon direct alkylation. Use Mitsunobu conditions (

      
      , DIAD, Alcohol). Mitsunobu reactions on indazoles are famous for inverting selectivity to favor 
      
      
      
      due to steric bulk in the transition state.

Module 3: Optimized Experimental Protocols

Protocol 1: High-Selectivity -Alkylation (Thermodynamic)

Best for: Standard library synthesis, stable substrates.

  • Preparation: Dissolve 1H-Indazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
      (2.0 equiv). Stir at 25°C  for 15 minutes.
    
    • Note:

      
       (1.2 equiv) in THF is an alternative if 
      
      
      
      fails, but requires strictly anhydrous conditions.
  • Addition: Add Alkyl Halide (1.1 equiv).

  • Thermal Drive: Heat the reaction to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS.[3][4][5][6] If

      
       isomer persists (>10%), increase temp to 110°C.
      
  • Workup: Dilute with EtOAc, wash x3 with

    
     (5% aq) to remove DMF.
    
Protocol 2: Kinetic -Enrichment Strategy

Best for: Accessing the "less stable" isomer without Mitsunobu reagents.

  • Preparation: Dissolve 1H-Indazole in THF or DCM .

  • Base: Add

    
      or DIPEA  (2.5 equiv).
    
  • Temperature: Cool system to 0°C (Ice bath).

  • Addition: Add highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Stir at 0°C for 6 hours. Do not warm to RT until quenched.

    • Result: Expect a mixture, but with significantly enhanced

      
       ratios compared to Protocol 1.
      

Module 4: Data & Decision Matrix

Table 1: Impact of Temperature on Regioselectivity (Representative Trends)
SolventBaseTemperatureMajor Product

Ratio (Approx)
Mechanism Note
THF NaH0°C → RT

> 95 : 5Strong ion pairing directs to

.
DMF

25°CMixed60 : 40Slow equilibration; kinetic trap active.
DMF

90°C

> 90 : 10 Thermodynamic control + Cesium effect.
DCM DIPEA0°CMixed (

up)
40 : 60Kinetic control; low barrier favored.
THF MitsunobuRT

10 : 90Steric steering mechanism (Not thermal).
Visual Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Indazole Alkylation CheckRatio Check N1:N2 Ratio (LCMS/NMR) Start->CheckRatio Decision1 Is N1 (Thermodynamic) the desired product? CheckRatio->Decision1 PathN1 Desired: N1 Decision1->PathN1 Yes PathN2 Desired: N2 Decision1->PathN2 No ActionHeat Increase Temp to 90-110°C Switch to DMF/Cs2CO3 PathN1->ActionHeat ActionCool Cool to 0°C Use Mitsunobu or Soft Bases PathN2->ActionCool

Caption: Decision logic for adjusting reaction parameters based on desired regioisomer.

References

  • Cheung, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • Luo, G. et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis.

  • Hunt, K. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering (RSC).

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

Sources

Validation & Comparative

Structural Elucidation of Halogenated Indazoles: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 6-Bromo-4-methoxy-1-methyl-1H-indazole Content Type: Technical Comparison & Structural Assignment Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary & Core Directive

In the development of indazole-based kinase inhibitors, the regioselective alkylation of the indazole nitrogen is a critical quality attribute. The synthesis of This compound (Target) frequently produces the thermodynamically competitive 2-methyl isomer (Alternative/Impurity).

This guide provides a definitive analytical framework to distinguish these isomers. Unlike simple functional group verification, this protocol relies on nuclear overhauser effect (NOE) correlations as a self-validating mechanism to confirm the N1-methylation pattern required for biological activity.

Structural Analysis & Expected Analytical Profile[1]

The Challenge: N1 vs. N2 Isomerism

Indazoles possess two annular nitrogens capable of alkylation.

  • Target (N1-Me): The methyl group is attached to the nitrogen adjacent to the benzene ring.

  • Alternative (N2-Me): The methyl group is attached to the nitrogen adjacent to the C3 methine.

Standard 1D 1H NMR is often insufficient for conclusive assignment because the chemical shifts of the methyl groups (


 4.0–4.2 ppm) and the aromatic protons often overlap between isomers.
Predicted Chemical Shift Data (DMSO-d6)

The following table contrasts the expected spectral signature of the target molecule against its regioisomer.

Proton EnvironmentTarget: 1-Methyl (N1)Alternative: 2-Methyl (N2)MultiplicityCoupling (

)
Structural Logic
H3 (Pyrazole)

8.05 – 8.15

8.30 – 8.50
Singlet (s)-N2-alkylation typically deshields H3 more significantly than N1-alkylation.
H7 (Benzene)

7.60 – 7.75

7.30 – 7.45
Doublet (d)~1.5 HzH7 is spatially close to N1. In the N1-Me isomer, H7 experiences steric/anisotropic deshielding.
H5 (Benzene)

6.70 – 6.85

6.70 – 6.85
Doublet (d)~1.5 HzShielded by the ortho-methoxy group (C4). Less affected by N-methylation regiochemistry.
N-CH3

4.00 – 4.05

4.10 – 4.20
Singlet (s)-N2-Me often appears slightly downfield, but this is not diagnostic enough on its own.
O-CH3

3.90 – 3.95

3.90 – 3.95
Singlet (s)-Positioned at C4; remote from the N-alkylation site.

Note: Coupling between H5 and H7 is a characteristic meta-coupling (


 Hz).

Comparative Mechanism: The "Smoking Gun" Correlation

To guarantee structural integrity, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This technique detects protons that are close in space (< 5 Å), regardless of their bond connectivity.[1]

The Self-Validating Logic
  • Scenario A (Target N1-Me): The N-Methyl group is spatially proximate to the benzene ring proton H7 . A strong NOE cross-peak must be observed between

    
     4.0 (N-Me) and 
    
    
    
    7.7 (H7).
  • Scenario B (Alternative N2-Me): The N-Methyl group is spatially proximate to the pyrazole proton H3 . A strong NOE cross-peak will be observed between

    
     4.1 (N-Me) and 
    
    
    
    8.4 (H3).
Visualization of Signaling Pathways (NOE)

NOE_Logic cluster_0 Target: 1-Methyl Isomer cluster_1 Alternative: 2-Methyl Isomer N1_Me N1-CH3 (δ 4.00) H7 H7 (Benzene) (δ 7.70) N1_Me->H7 Strong NOE (< 3 Å) H3_T H3 (Pyrazole) (δ 8.10) N1_Me->H3_T No Correlation (> 5 Å) N2_Me N2-CH3 (δ 4.15) H3_A H3 (Pyrazole) (δ 8.40) N2_Me->H3_A Strong NOE (< 3 Å) H7_A H7 (Benzene) (δ 7.40) N2_Me->H7_A No Correlation (> 5 Å)

Figure 1: Spatial correlations distinguishing the N1-methyl target from the N2-methyl impurity. Green arrows indicate the diagnostic "smoking gun" signal.

Experimental Protocol: Step-by-Step Assignment

This protocol ensures high-resolution data capable of resolving the subtle meta-coupling and NOE correlations.

A. Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) can sometimes cause peak overlapping of the N-Me and O-Me signals. DMSO typically provides better dispersion for polar heterocycles and prevents aggregation.
      
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

B. Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1D Proton (1H):

    • Scans: 16–32.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons for integration accuracy).
      
    • Window: -2 to 14 ppm.

  • 2D NOESY (Gradient Selected):

    • Mixing Time: 500 ms . (Optimal for small molecules to observe transient NOE without heavy spin-diffusion).

    • Scans: 8 per increment.

    • Points: 2048 (F2) x 256 (F1).

C. Analysis Workflow

Workflow Start Crude Product Step1 1H NMR Acquisition Start->Step1 Decision1 Check H3 Shift Step1->Decision1 Step2A Run NOESY Decision1->Step2A Primary Path Step2B Suspect N2-Isomer Decision1->Step2B Alert PathA H3 ~ 8.1 ppm PathB H3 > 8.3 ppm Validation Check N-Me Correlations Step2A->Validation Result1 Correlation: N-Me <-> H7 CONFIRMED TARGET Validation->Result1 Result2 Correlation: N-Me <-> H3 REJECT (N2 Isomer) Validation->Result2

Figure 2: Analytical decision tree for validating the regiochemistry of the brominated indazole.

Detailed Spectral Interpretation

The Aromatic Region (6.0 – 9.0 ppm)
  • H3 (Singlet): Look for a sharp singlet around 8.10 ppm. If this peak appears broad or shows coupling, inspect for impurities.

  • H5 & H7 (Meta-Doublets):

    • H5: This proton is ortho to the methoxy group. The electron-donating resonance of the oxygen shields this proton, pushing it upfield to ~6.7–6.8 ppm. It appears as a doublet (

      
       Hz).
      
    • H7: This proton is ortho to the bromine and peri to the N-Methyl. The bromine has a weak effect, but the N-Methyl group (in the N1-isomer) exerts a steric deshielding effect. It appears downfield of H5, around 7.6–7.7 ppm, as a doublet (

      
       Hz).
      
The Aliphatic Region (3.0 – 4.5 ppm)
  • N-Me vs O-Me:

    • The O-Methyl (Methoxy) signal is usually slightly upfield (~3.90 ppm).

    • The N-Methyl signal is usually slightly downfield (~4.00–4.05 ppm).

    • Differentiation Tip: In the NOESY spectrum, the O-Me will correlate strongly with H5 (the upfield aromatic doublet). The N-Me will correlate with H7 (the downfield aromatic doublet).

Common Impurities
  • Des-methyl Precursor: Look for a broad singlet (NH) around 13.0–13.5 ppm.

  • Regioisomer (N2-Me): Look for a "shadow" singlet for H3 around 8.4 ppm and a secondary N-Me peak.

References

  • Claramunt, R. M., et al. (2006). "The structure of N-alkylindazoles in the solid state and in solution." Arkivoc, (iv), 5-11. Link

  • Luo, G., et al. (2006). "Regioselective synthesis of 1-alkyl-1H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Standard reference for NOESY mixing times and interpretation). Link

  • Reich, H. J. (2024). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. Link

Sources

Navigating the Labyrinth of Isomers: A Comparative Guide to the LC-MS Fragmentation of Bromo-Methoxy-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these closely related compounds is a critical analytical challenge. This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of bromo-methoxy-indazole isomers, offering a predictive framework for their differentiation.

The Critical Role of Isomer Differentiation in Drug Development

The substitution pattern on a drug molecule's core scaffold can profoundly influence its interaction with biological targets. A subtle shift in the position of a bromine atom or a methoxy group on the indazole ring can alter a compound's binding affinity, metabolic stability, and overall efficacy. Consequently, the unambiguous identification of each synthesized isomer is a non-negotiable aspect of quality control and regulatory submission. LC-MS, with its combination of chromatographic separation and mass analysis, stands as a cornerstone technique for this purpose. Tandem mass spectrometry (MS/MS) further enhances this capability by providing structural information through controlled fragmentation of the parent molecule.

Principles of Bromo-Methoxy-Indazole Fragmentation

The fragmentation of bromo-methoxy-indazoles in the mass spectrometer is governed by the inherent stability of the indazole ring and the nature of its substituents. Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) will break at its weakest bonds, leading to the formation of characteristic product ions. The primary fragmentation pathways we can anticipate are:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, resulting in a stable radical cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can rearrange and lose carbon monoxide.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical. This is a characteristic fragmentation for halogenated compounds.

  • Cleavage of the Indazole Ring: The indazole ring itself can undergo cleavage, typically involving the loss of N₂ or HCN, leading to smaller, stable fragments.

The relative abundance of the product ions resulting from these pathways will be influenced by the positions of the bromo and methoxy substituents, providing a unique fingerprint for each isomer.

A Comparative Analysis of Predicted Fragmentation Patterns

Given the lack of a comprehensive experimental dataset, we present a predictive comparison of the fragmentation patterns for four hypothetical bromo-methoxy-indazole isomers. These predictions are based on established fragmentation mechanisms of substituted aromatic heterocycles.

Table 1: Predicted Key Fragment Ions for Bromo-Methoxy-Indazole Isomers

IsomerPrecursor Ion (m/z)Key Fragment Ion 1 (Loss of •CH₃)Key Fragment Ion 2 (Loss of •Br)Key Fragment Ion 3 (Ring Cleavage)
4-Bromo-7-methoxy-1H-indazole227.98/229.98212.97/214.97149.06Varies
5-Bromo-6-methoxy-1H-indazole227.98/229.98212.97/214.97149.06Varies
6-Bromo-4-methoxy-1H-indazole227.98/229.98212.97/214.97149.06Varies
7-Bromo-6-methoxy-1H-indazole227.98/229.98212.97/214.97149.06Varies

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

While the primary fragment ions may be common across isomers, the relative intensities of these fragments are expected to differ based on the substituent positions. For instance, steric hindrance or electronic effects from adjacent groups can influence the propensity for the loss of a methyl or bromine radical.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for two representative isomers. The relative stability of the resulting fragment ions will dictate the observed product ion spectrum.

G cluster_0 Fragmentation of 4-Bromo-7-methoxy-1H-indazole [M+H]+ (m/z 228/230) [M+H]+ (m/z 228/230) [M+H-CH3]+ (m/z 213/215) [M+H-CH3]+ (m/z 213/215) [M+H]+ (m/z 228/230)->[M+H-CH3]+ (m/z 213/215) - •CH3 [M+H-Br]+ (m/z 149) [M+H-Br]+ (m/z 149) [M+H]+ (m/z 228/230)->[M+H-Br]+ (m/z 149) - •Br [M+H-CH3-CO]+ (m/z 185/187) [M+H-CH3-CO]+ (m/z 185/187) [M+H-CH3]+ (m/z 213/215)->[M+H-CH3-CO]+ (m/z 185/187) - CO

Caption: Predicted fragmentation of 4-Bromo-7-methoxy-1H-indazole.

G cluster_1 Fragmentation of 6-Bromo-4-methoxy-1H-indazole [M+H]+ (m/z 228/230) [M+H]+ (m/z 228/230) [M+H-CH3]+ (m/z 213/215) [M+H-CH3]+ (m/z 213/215) [M+H]+ (m/z 228/230)->[M+H-CH3]+ (m/z 213/215) - •CH3 [M+H-Br]+ (m/z 149) [M+H-Br]+ (m/z 149) [M+H]+ (m/z 228/230)->[M+H-Br]+ (m/z 149) - •Br Further Fragmentation Further Fragmentation [M+H-CH3]+ (m/z 213/215)->Further Fragmentation [M+H-Br]+ (m/z 149)->Further Fragmentation

Caption: Predicted fragmentation of 6-Bromo-4-methoxy-1H-indazole.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns and differentiate between bromo-methoxy-indazole isomers, the following LC-MS/MS protocol is recommended.

Objective: To develop a robust LC-MS/MS method for the separation and identification of bromo-methoxy-indazole isomers based on their retention times and fragmentation spectra.

1. Sample Preparation:

  • Prepare individual stock solutions of each isomer in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Create a working solution by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimize for the specific instrument
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Precursor Ion Selection m/z 228.0 and 230.0
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Compare the retention times of the different isomers. Due to differences in polarity, some chromatographic separation is expected.

  • Extract the product ion spectra for each isomer at its respective retention time.

  • Compare the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions as predicted in Table 1.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1 µg/mL in mobile phase) B LC Separation (C18 Reverse Phase) A->B C MS Detection (ESI+ Full Scan) B->C D Precursor Ion Selection (m/z 228/230) C->D E Tandem MS (MS/MS) (Collision-Induced Dissociation) D->E F Data Analysis (Compare Retention Times & Fragmentation) E->F

Caption: Workflow for LC-MS/MS analysis of bromo-methoxy-indazoles.

Conclusion and Future Outlook

The differentiation of bromo-methoxy-indazole isomers is a critical task in pharmaceutical research and development. This guide provides a predictive framework for their analysis by LC-MS/MS, based on established principles of mass spectrometric fragmentation. By following the detailed experimental protocol, researchers can generate the necessary data to confirm these predictions and confidently identify their synthesized isomers.

Future work in this area should focus on acquiring and publishing high-resolution mass spectra for a comprehensive library of bromo-methoxy-indazole isomers. Such a resource would be invaluable to the scientific community and would move the field from predictive analysis to definitive, data-driven identification.

References

  • Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. John Wiley & Sons, 2008. [Link]

  • Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. University Science Books, 1993. [Link]

  • LC/MS: A Practical User's Guide. Kero, F., & Williams, J. John Wiley & Sons, 2012. [Link]

  • Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Gergov, M., Ojanperä, I., & Vuori, E. (2010). Journal of Mass Spectrometry, 45(6), 655–664. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Li, Y., et al. (2023). Analytical Chemistry, 95(13), 5635–5642. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Structural Characterization & Isomeric Differentiation: 6-Bromo-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the crystal structure analysis of 6-Bromo-4-methoxy-1-methyl-1H-indazole (referred to herein as BMI-1 ). In drug discovery, particularly for kinase inhibitors, the indazole scaffold is ubiquitous. However, the methylation of the indazole core presents a critical regioisomeric challenge: distinguishing the thermodynamically stable N1-methyl isomer (Target) from the kinetically favored N2-methyl isomer (Alternative).

This document compares the structural performance of BMI-1 against its N2-isomer and non-halogenated analogues, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool over NMR and Powder XRD (PXRD).

Compound Profile & Structural Significance[1][2][3][4][5][6]

BMI-1 serves as a high-value intermediate.[1] The presence of the 6-Bromo moiety allows for Suzuki-Miyaura coupling, while the 4-Methoxy group provides electron-donating properties that influence the scaffold's pKa and solubility.

The Core Challenge: Regioisomerism

During synthesis, methylation of 6-bromo-4-methoxy-1H-indazole yields a mixture of isomers. Differentiating them is non-trivial but critical for biological activity.

  • Target (BMI-1): 1-methyl-1H-indazole (Benzenoid structure, thermodynamically stable).

  • Alternative (BMI-2): 2-methyl-2H-indazole (Quinonoid structure, kinetically favored).

Comparative Analysis: BMI-1 vs. Alternatives

The following table compares the crystallographic and physicochemical "performance" of the target compound against its primary structural alternative (the N2 isomer) and a standard reference (Des-bromo).

Table 1: Structural & Physicochemical Performance Metrics
FeatureTarget: BMI-1 (N1-Methyl) Alternative: BMI-2 (N2-Methyl) Reference: Des-Bromo Analog
Electronic Structure Benzenoid (Aromatic sextet preserved).Quinonoid (Loss of aromaticity in benzene ring).Benzenoid.[2]
Crystallizability High. Forms large blocks/prisms easily due to stable packing.Moderate/Low. Often forms needles; lower lattice energy.High.
Density (

)
~1.65 - 1.75 (Higher packing efficiency).~1.55 - 1.65 (Loose packing due to dipole).~1.30 (No heavy atom).
Melting Point Higher (Typically >120°C).Lower (Depressed by ~10-20°C vs N1).Lower.
Key XRD Identifier Internal bond angle


112°.
Internal bond angle


106°.
N/A
Intermolecular Forces Dominant

stacking (Face-to-Face).
Dipole-driven packing; weaker

-stacking.
H-bonding dominant.

Expert Insight: The bond angle at the nitrogen junction is the definitive metric. In BMI-1, the angle is wider (~112°) to accommodate the methyl group in the pseudo-equatorial plane of the benzenoid system. In BMI-2, the angle constricts (~106°) to maintain the quinonoid geometry.

Experimental Protocol: Crystal Growth & Data Collection

To validate the structure, we utilize a self-validating protocol designed to filter out the N2 impurity.

Phase A: Crystallization Strategy (Vapor Diffusion)

Rationale: Direct evaporation often yields polycrystals. Vapor diffusion allows for slow, controlled nucleation, essential for separating the N1/N2 polymorphs.

  • Solvent Selection: Dissolve 20 mg of crude BMI-1 in 2 mL of Hot Ethanol (EtOH) .

    • Why: Indazoles are moderately soluble in alcohols; heat ensures saturation.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a small vial (inner vessel).

    • Why: Removes dust nuclei that cause twinning.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane . Cap the large jar tightly.

    • Why: Hexane (antisolvent) slowly diffuses into the EtOH, lowering solubility gradually.

  • Incubation: Store at 4°C for 48-72 hours.

    • Observation: BMI-1 typically crystallizes as colorless blocks; BMI-2 often oils out or forms dendritic needles.

Phase B: X-Ray Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream).

    • Why: Freezes thermal vibration of the Methoxy group, preventing disorder modeling issues.

  • Strategy: Collect full sphere (360°) to ensure high redundancy (>4.0) for accurate absorption correction, critical due to the heavy Bromine atom (

    
    ).
    

Structural Analysis Workflow (Logic Map)

The following diagram illustrates the decision matrix for distinguishing the product from its alternatives using the collected data.

Indazole_Analysis cluster_packing Performance Metrics Sample Crude Sample (BMI-1 + BMI-2 Mixture) Cryst Vapor Diffusion (EtOH / Hexane) Sample->Cryst Dissolution Selection Crystal Selection (Block vs. Needle) Cryst->Selection Nucleation XRD SC-XRD Data Collection (Mo Source, 100K) Selection->XRD Mount Loop Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refinement CheckN Check N-Methyl Position Solve->CheckN Analyze Geometry ResN1 N1-Methyl (Target) Bond Angle N-N-C ~112° Benzenoid Ring CheckN->ResN1 Methyl on N1 ResN2 N2-Methyl (Alternative) Bond Angle N-N-C ~106° Quinonoid Ring CheckN->ResN2 Methyl on N2 PiStack Pi-Stacking Analysis (Centroid-Centroid < 3.8Å) ResN1->PiStack HBond H-Bond Network (Br...H Interactions) ResN1->HBond

Caption: Workflow for the isolation and crystallographic discrimination of this compound (N1) from its regioisomer (N2).

Detailed Structural Performance Review

Intramolecular Geometry & Tautomerism

The "performance" of the crystal structure is defined by its ability to unambiguously assign the methyl position.

  • Bond Lengths: In BMI-1, the

    
     bond length is typically shorter (
    
    
    
    Å) compared to the N2-isomer (
    
    
    Å).
  • Methoxy Orientation: The methoxy group at C4 usually adopts a coplanar conformation with the indazole ring to maximize resonance with the

    
    -system. A torsion angle deviation 
    
    
    
    indicates steric stress or crystal packing forces.
Supramolecular Architecture (Packing)
  • Halogen Bonding: The 6-Bromo substituent is a key performance driver. It typically forms Type II halogen bonds (

    
     or 
    
    
    
    ) which stabilize the lattice.
    • Observation: Look for

      
       distances less than the sum of van der Waals radii (3.40 Å). This interaction is often present in BMI-1 but disrupted in BMI-2 due to the shifted methyl group.
      
  • 
     Stacking:  The 1-methyl isomer (BMI-1) forms "head-to-tail" dimers. This stacking is the primary contributor to its higher melting point and lower solubility compared to the 2-methyl alternative.
    
Anomalous Dispersion (Absolute Structure)

If the compound were chiral (it is not, but if used in a chiral complex), the Bromine atom provides a strong anomalous signal (


 for Mo K

). This allows for absolute structure determination (Flack parameter) without heavy atom derivatization, a significant performance advantage over non-brominated alternatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Standard reference for indazole bond lengths and angles comparison).

  • Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Crystallographic and NMR Study." Arkivoc, 2006. [Link] (Authoritative source on N1 vs N2 bond angle discrimination).

  • PubChem. Compound Summary: 6-Bromo-4-methoxy-1H-indazole. [Link] (Verification of chemical identifiers and predicted properties).

Sources

Safety Operating Guide

Disposal & Handling Protocol: 6-Bromo-4-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Registry

Objective: This guide defines the mandatory disposal procedures for 6-Bromo-4-methoxy-1-methyl-1H-indazole , a halogenated heterocyclic building block used in medicinal chemistry.

Critical Directive: Due to the presence of the bromine atom at the C6 position, this compound is classified as Halogenated Organic Waste . It must NEVER be mixed with non-halogenated solvents or general trash. Improper segregation can damage catalytic oxidizers in standard incinerators due to the generation of hydrobromic acid (HBr) during combustion.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name This compound
CAS Number 1976004-89-3 (Isomer specific) / 885518-49-0 (Parent analog)
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.08 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, DCM, Methanol
Hazard Class Irritant / Harmful (Based on indazole analogs)

Hazard Characterization (GHS)

Note: While specific toxicological data for this exact isomer may be limited, safety protocols must default to the "Analogous Hazard Principle" based on the halogenated indazole core.

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

Operational Implication: All disposal actions require full PPE (Nitrile gloves, safety glasses, lab coat). Operations generating dust must be performed in a fume hood.

Waste Segregation Protocol

The most critical step in the disposal of this compound is Segregation . Laboratory waste streams are strictly divided based on the method of destruction required.

  • Stream: Solid Halogenated Waste (if disposing of pure solid) or Liquid Halogenated Waste (if dissolved in solvent).

  • Reasoning: High-temperature incineration (>1100°C) with specific acid-gas scrubbing is required to neutralize HBr byproducts.

  • Incompatibility: Do not mix with strong oxidizers (e.g., concentrated nitric acid) or alkali metals, as bromo-indazoles can react violently under specific conditions.

Visual Guide: Waste Stream Decision Tree

The following logic flow dictates the correct container choice.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution BinSolid Stream A: Solid Halogenated Waste (Double-bagged, Yellow Label) Solid->BinSolid Packaging SolventCheck Solvent Type? Solution->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHaloSolv BinLiquidHalo Stream B: Liquid Halogenated Waste (Red Can / Carboy) HaloSolv->BinLiquidHalo BinLiquidMixed Stream B: Liquid Halogenated Waste (Must default to Halogenated due to Solute) NonHaloSolv->BinLiquidMixed Contaminated by Br-Indazole

Figure 1: Decision logic for segregating bromo-indazole waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates disposal in the Halogenated stream depending on local EHS regulations.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Quenching

Unless the compound is part of a reactive mixture (e.g., unquenched lithiation reaction), no chemical neutralization is required for the stable solid.

  • Identify the Waste: Confirm the container contains this compound.

  • Weighing: Estimate the mass. If >100g, notify EHS for a specific pickup to avoid accumulation limits.

Phase 2: Packaging (Solid Waste)
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a secondary clear bag (double-bagging).

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 3: Packaging (Liquid Waste / Mother Liquors)
  • Select Container: Use a dedicated "Halogenated Waste" carboy (typically red or yellow safety cans).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]

  • Pouring: Use a funnel to prevent spills. Rinse the original flask with a small amount of Dichloromethane (DCM) and add the rinse to the same waste container.

  • Log It: Record the volume and approximate concentration on the carboy's log sheet.

Emergency Spill Response

In the event of a powder spill outside a fume hood:

  • Evacuate & Isolate: Clear the immediate area (radius of 3 meters).

  • PPE Upgrade: Wear N95 dust mask or respirator, double nitrile gloves, and safety goggles.

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a dedicated spill pillow.

  • Cleanup: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains Bromo-Indazole)."

  • Decontamination: Wash the surface with soap and water; dispose of cleaning materials in the same hazardous waste bin.

SpillResponse Event Spill Detected PPE Don PPE (Gloves, Goggles, N95) Event->PPE Contain Dampen & Contain (Prevent Dust) PPE->Contain Collect Collect Debris (Sealable Jar) Contain->Collect Label Label & Dispose (Halogenated Solids) Collect->Label

Figure 2: Immediate response workflow for solid spills.

Regulatory Compliance (RCRA/EPA Context)

For US-based laboratories operating under EPA RCRA guidelines:

  • Waste Code: This specific compound is not P-listed or U-listed. However, it must be characterized.

  • Characteristic: If tested, it may exhibit toxicity.[3][1][2][4]

  • Default Classification: Most facilities classify this as Non-RCRA Regulated Hazardous Waste (Halogenated) unless mixed with listed solvents (e.g., F-listed solvents like DCM).

  • Destruction Method: Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267733 (1H-Indazole, 6-bromo-4-methoxy-1-methyl-). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.